Product packaging for 2-Thiazolidinone(Cat. No.:CAS No. 2682-49-7)

2-Thiazolidinone

Cat. No.: B052157
CAS No.: 2682-49-7
M. Wt: 103.15 g/mol
InChI Key: SLYRGJDSFOCAAI-UHFFFAOYSA-N
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Description

2-Thiazolidinone is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and pharmaceutical research. This saturated, nitrogen- and sulfur-containing lactam serves as a versatile core structure for the design and synthesis of novel bioactive compounds. Its primary research value lies in its role as a key intermediate and pharmacophore in drug discovery programs. Researchers utilize this compound to develop molecules with a wide range of biological activities, including potent antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties. The mechanism of action for derivatives often involves enzyme inhibition, such as targeting bacterial enzyme MurB, or interacting with cellular targets like histone deacetylases (HDACs) in oncology research. Furthermore, its application extends to materials science, where it is investigated for the development of polymers and as a ligand in coordination chemistry. Supplied with detailed analytical documentation, including NMR and HPLC purity data, this compound is an essential building block for synthetic chemists and biologists exploring structure-activity relationships (SAR) and developing the next generation of therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5NOS B052157 2-Thiazolidinone CAS No. 2682-49-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-thiazolidin-2-one
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InChI

InChI=1S/C3H5NOS/c5-3-4-1-2-6-3/h1-2H2,(H,4,5)
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InChI Key

SLYRGJDSFOCAAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1CSC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8074815
Record name 2-Thiazolidinone
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Molecular Weight

103.15 g/mol
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CAS No.

2682-49-7
Record name 2-Thiazolidinone
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Record name Oxothiazolidine
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Record name 2-Thiazolidinone
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Record name 2-Thiazolidinone
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Record name 2-oxo-1,3-thiazolidine
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Synthetic Methodologies for 2 Thiazolidinone and Its Derivatives

Classical and Conventional Synthetic Approaches

The foundational methods for constructing the 2-thiazolidinone ring system have been well-established for decades. These classical approaches often involve cyclization reactions that form the five-membered ring containing sulfur, nitrogen, and a carbonyl group. orientjchem.org

A prominent method for synthesizing this compound derivatives involves the cyclization of thiosemicarbazones with carbonyl compounds like aldehydes or ketones. orientjchem.org This reaction proceeds through a nucleophilic attack of the nitrogen atom of the thiosemicarbazone on the carbonyl carbon, which is then followed by an intramolecular cyclization to form the thiazolidinone core. orientjchem.org This method is versatile, allowing for the introduction of various substituents, which can influence the compound's properties. orientjchem.org For instance, thiosemicarbazones can be cyclized with chloroacetic acid to yield 4-thiazolidinones. sapub.org

Another variation involves the reaction of thiosemicarbazones with dimethylacetylene dicarboxylate (DMAD) in the presence of an acidic ionic liquid like triethyl ammonium (B1175870) hydrogen sulfate, which acts as a catalyst and solvent. heteroletters.org The process begins with the formation of a thiosemicarbazone from a carbonyl compound and thiosemicarbazide. Subsequently, the sulfur atom of the thiosemicarbazone performs a Michael addition to the DMAD, followed by intramolecular cyclization to produce the thiazolidinone derivative. heteroletters.org

Table 1: Examples of Thiosemicarbazone Cyclization Reactions

ReactantsProductNotes
Thiosemicarbazone, Aldehyde/KetoneThis compound derivativeGeneral method involving nucleophilic attack and intramolecular cyclization. orientjchem.org
Thiosemicarbazone, Chloroacetic Acid4-Thiazolidinone (B1220212)A specific application of the general method. sapub.org
Thiosemicarbazone, DMAD4-Thiazolidinone derivativeReaction occurs in an acidic ionic liquid. heteroletters.org

The reaction between isothiocyanates and α-amino acids or amines provides another route to 2-thiazolidinones. orientjchem.org In this method, the amino group of the α-amino acid or amine attacks the thiocarbonyl group of the isothiocyanate. This initial reaction forms a thiourea (B124793) intermediate, which subsequently undergoes intramolecular cyclization to yield the this compound ring. orientjchem.org This synthetic strategy is valuable for creating a diverse range of thiazolidinone derivatives by varying the substituents on both the isothiocyanate and the amino acid or amine.

A widely used and classical method for the synthesis of 2-aminothiazoles, which can be precursors to 2-thiazolidinones, is the Hantzsch thiazole (B1198619) synthesis. This involves the reaction of a thioamide, such as thiourea, with an α-halocarbonyl compound. tandfonline.com The reaction proceeds via nucleophilic substitution of the halogen by the sulfur of the thiourea, followed by an intramolecular cyclization to form the thiazole ring. orientjchem.org This method is efficient and typically results in good yields with no by-products. tandfonline.com The resulting 2-aminothiazoles can then be further modified to produce 2-thiazolidinones. kau.edu.sa

The reaction of thiourea with α-halo acids or esters can lead to the formation of 2-imino-4-thiazolidinones. lookchem.com The regioselectivity of this reaction can be influenced by the electronic properties of the substituents on an unsymmetrical thiourea. lookchem.com

Condensation reactions involving thioglycolic acid are a cornerstone in the synthesis of 4-thiazolidinone derivatives. nih.govekb.egconnectjournals.com A common approach is a one-pot, three-component reaction of an amine, an aldehyde, and thioglycolic acid. nih.gov The probable mechanism involves the initial formation of an imine from the amine and aldehyde. Subsequently, the nucleophilic sulfur of thioglycolic acid attacks the imine carbon, followed by an attack of the nucleophilic nitrogen on the carboxylic carbon, leading to the formation of the thiazolidinone ring with the elimination of a water molecule. thieme-connect.com

For example, novel 2-arylthiazolidin-4-one derivatives have been synthesized in good to excellent yields (70-96%) through a one-pot condensation-cyclization of aromatic or aliphatic primary amines, aromatic aldehydes, and thioglycolic acid in polypropylene (B1209903) glycol at 110°C. nih.gov Similarly, bis-4-thiazolidinones have been prepared by reacting bis-Schiff bases with thioglycolic acid in anhydrous benzene (B151609). connectjournals.com

An efficient and direct one-step synthesis of this compound has been developed using urea (B33335) and 2-aminoethylmercaptan hydrochloride. lookchem.comasianpubs.orgasianpubs.org This method is noted for its good yields and mild reaction conditions. asianpubs.orgasianpubs.org The process involves heating a mixture of 2-aminoethylmercaptan hydrochloride and urea. asianpubs.org Optimization of the reaction conditions, such as the molar ratio of reactants, temperature, and reaction time, has been shown to significantly improve the yield, reaching up to 85-90%. asianpubs.org This approach is considered a viable industrial synthetic method. asianpubs.org

Table 2: Optimized Conditions for this compound Synthesis

ParameterOptimized Value
Molar ratio (Urea:2-Aminoethylmercaptan HCl)1.5:1.0
Reaction Temperature180 ± 5 °C
Reaction Time3 hours
Extraction SolventToluene (B28343)

Data sourced from Shen et al. (2014) asianpubs.org

The reaction of N-methylglycine amide with carbon disulfide in the presence of methanol (B129727) can lead to the formation of 2-thio-3-methyl-5-thiazolidinone derivatives. orientjchem.org This reaction produces N-methyl-N-(carbamoylmethyl) dithiocarbamate (B8719985) as a byproduct, which can then be acidified with a strong acid like hydrochloric acid or phosphorus trichloride (B1173362) (PCl3) to yield the final thiazolidinone product. orientjchem.org

Synthesis via Urea and 2-Aminoethylmercaptan Hydrochloride

Advanced and Green Synthetic Strategies

In recent years, the principles of green chemistry have significantly influenced the development of synthetic routes to 2-thiazolidinones. These strategies aim to improve efficiency, reduce waste, and utilize more environmentally benign conditions. Key advancements include one-pot multicomponent reactions, microwave-assisted synthesis, the use of nanocatalysts, and solvent-free or aqueous reaction media.

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single reaction vessel. This approach avoids the need for isolating intermediate products, thus saving time, resources, and reducing waste.

Several MCRs have been developed for the synthesis of this compound derivatives. A notable example involves the catalyst-free, one-pot, three-component reaction of phenyl isothiocyanate, primary amines, and dimethyl acetylenedicarboxylate. wikipedia.orgamericanelements.com This method proceeds at room temperature in ethanol, offering good to excellent yields of highly functionalized 2-imino-1,3-thiazolidin-4-ones. americanelements.com The reaction is believed to initiate with the formation of a thiourea intermediate, which then undergoes a nucleophilic attack on the dimethyl acetylenedicarboxylate, followed by intramolecular cyclization. wikipedia.org

Another green MCR approach utilizes L-proline as a catalyst for the reaction between aromatic aldehydes, aromatic amines, and thioglycolic acid in water at room temperature. ereztech.com This method is praised for its environmental friendliness, operational simplicity, and good yields. ereztech.com Similarly, copper-catalyzed one-pot reactions of primary amines, ketones, terminal alkynes, and isothiocyanates have been reported for synthesizing thiazolidin-2-imines bearing quaternary carbon centers. fishersci.be Furthermore, heterogeneous catalysts, such as nano-Fe3O4–cysteine, have been employed in one-pot, four-component reactions of benzo[d]thiazol-2-amine, ammonium thiocyanate, chloroacetyl chloride, and aromatic aldehydes to produce benzylidene-2-(benzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives. wikipedia.org

Table 1: Examples of One-Pot Multicomponent Reactions for this compound Synthesis

Reactants Catalyst Conditions Product Type Reference
Phenyl isothiocyanate, Primary amines, Dimethyl acetylenedicarboxylate None Ethanol, Room Temp. 2-imino-1,3-thiazolidin-4-ones wikipedia.orgamericanelements.com
Aromatic aldehyde, Aromatic amine, Thioglycolic acid L-proline Water, Room Temp. 1,3-thiazolidin-4-ones ereztech.com
Benzo[d]thiazol-2-amine, Ammonium thiocyanate, Chloroacetyl chloride, Aromatic aldehydes nano-Fe3O4–cysteine Ethanol, 80°C Benzylidene-2-(benzo[d]thiazol-2-ylimino)thiazolidin-4-ones wikipedia.org
2-aminobenzimidazole (B67599), Aldehyde, Thioglycolic acid Pd/TCH@SBA-15 Acetone/H₂O, Room Temp. N-benzimidazolyl-1,3-thiazolidin-4-ones nih.gov

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. By utilizing microwave irradiation, this technique can significantly reduce reaction times from hours to minutes, often leading to higher yields and cleaner products compared to conventional heating methods.

The synthesis of 2-thiazolidinones has greatly benefited from this technology. For instance, a tandem reaction connecting aldehydes, thiosemicarbazides, and maleic anhydride (B1165640) is effectively assisted by microwave irradiation to form 2-hydrazolyl-4-thiazolidinones. fishersci.nodsmz.de Optimal conditions for this tandem sequence were identified as a mixture of toluene and DMF as the solvent, with catalytic p-toluenesulfonic acid, achieving good yields in just 6-12 minutes at 120°C. dsmz.de

Another application is the microwave-assisted, palladium-catalyzed coupling reaction used in a two-step protocol for synthesizing 2-aryl-substituted 4-thiazolidinone libraries. wikipedia.org In this method, intermediates are subjected to microwave heating with a palladium catalyst to introduce biaryl and thioaryl functional groups. wikipedia.org The synthesis of various pyridine (B92270) derivatives containing the thiazolidinone moiety has also been accomplished using microwave irradiation at every step of the reaction sequence, demonstrating the versatility of this method. fishersci.at An improved one-pot multicomponent strategy for preparing thiazolidinone scaffolds involves the in-situ generation of a symmetrical thiourea from a primary amine and carbon disulfide in a microwave, followed by reaction with an appropriate electrophile. wikipedia.org

Table 2: Selected Microwave-Assisted Syntheses of this compound Derivatives

Reactants Key Reagents/Catalysts Conditions Product Type Reference
Aldehydes, Thiosemicarbazides, Maleic anhydride p-TsOH PhMe/DMF, 120°C, 6-12 min 2-hydrazolyl-4-thiazolidinones dsmz.de
Fluorous benzaldehydes, Amines, Mercaptoacetic acid Pd(dppf)Cl₂ (for coupling step) Room Temp. (Step 1), Microwave (Step 2) 2-aryl-substituted 4-thiazolidinones wikipedia.org
Dihydropyridine derivatives, Thiosemicarbazide, Chloroacetic acid NaOH or CH₃COONa Microwave irradiation Pyridothiazolidinones fishersci.at
Primary amine, Carbon disulfide, 3-bromo-1,1,1-trifluoropropan-2-one None Microwave irradiation Thiazolidinone scaffolds wikipedia.org

The use of nanocatalysts represents a significant advancement in chemical synthesis, offering high catalytic activity, large surface area, and excellent recyclability. These properties make them ideal for developing efficient and sustainable synthetic protocols for 2-thiazolidinones.

A variety of nanocatalysts have been successfully employed. For example, palladium (Pd) nanoparticles doped on thiocarbohydrazide-functionalized SBA-15 (Pd/TCH@SBA-15) serve as a highly active and stable catalyst for the three-component synthesis of N-heterocyclic-1,3-thiazolidinones from aldehydes, 2-aminobenzimidazole (or 2-aminobenzothiazole), and thioglycolic acid under green conditions. nih.gov This nanocatalyst can be recycled multiple times without a significant loss in performance. nih.gov

Another approach utilizes SO3H-functionalized zeolite-Y as a solid acid nanocatalyst for the synthesis of 2-aryl-N-benzimidazole-4-thiazolidinones in an acetone-water mixture at room temperature. fishersci.ca This method is noted for its excellent yields, short reaction times, and the use of a non-toxic, heterogeneous catalyst. fishersci.ca Magnetic nanoparticles have also been explored as catalyst supports due to their easy separation from the reaction mixture using an external magnet. Nano-Fe3O4-tethered polyhedral oligomeric silsesquioxanes have been used as a catalyst under ultrasonic conditions for the pseudo-five-component reaction of benzaldehydes, ethylenediamine, and 2-mercaptoacetic acid to form bis-thiazolidinones. fishersci.nl Similarly, nano-Fe3O4/SiO2 functionalized with a salen-Mn complex and an ionic liquid has been reported as an efficient catalyst for the solvent-free synthesis of novel thiazolidinone derivatives.

Table 3: Nanocatalysts in the Synthesis of this compound Derivatives

Nanocatalyst Reactants Conditions Product Type Reference
Pd/TCH@SBA-15 Aldehyde, 2-aminobenzimidazole, Thioglycolic acid Acetone/H₂O, Room Temp. N-benzimidazolyl-1,3-thiazolidin-4-ones nih.gov
SO3H-functionalized Zeolite-Y Aldehyde, 2-aminobenzimidazole, Thioglycolic acid H₂O/Acetone, Room Temp. N-benzimidazole-2-aryl-1,3-thiazolidin-4-ones fishersci.ca
nano-Fe₃O₄-tethered POSS Benzaldehydes, Ethylenediamine, 2-mercaptoacetic acid Toluene, Ultrasonic irradiation Bis-thiazolidinones fishersci.nl
NSB-DBU 5-oxoindolinylidene rhodanine-3-acetic acid, 2-aminothiophenol, Triphenyl phosphite Tetrabutylammonium bromide Oxindole-thiazolidinone hybrids fishersci.be

Shifting from volatile organic solvents to aqueous media or solvent-free conditions is a cornerstone of green chemistry. These approaches reduce environmental pollution, decrease costs, and often simplify reaction work-up.

The synthesis of 1,3-thiazolidin-4-ones has been successfully achieved in water using L-proline as an organocatalyst. ereztech.com This one-pot, multicomponent reaction of an aldehyde, an amine, and thioglycolic acid at room temperature provides moderate to good yields and is considered an environmentally benign and energy-efficient protocol. ereztech.com The use of water as a solvent is not only eco-friendly but can also influence the reactivity and selectivity of chemical transformations.

Solvent-free synthesis is another effective green strategy. An efficient protocol for synthesizing 2-cyclohexanyl-3-(N-phenyl)-1,3-thiazolidin-4-ones involves the reaction of mercaptoacetic acid, aldehydes or ketones, and hydrazines without any solvent. jkenterprises.com.pk Similarly, the synthesis of 2-iminothiazolidin-4-ones has been developed under solvent-free conditions, affording the product in good yield with high regioselectivity. thegoodscentscompany.com Heterogeneous catalysts are particularly well-suited for solvent-free reactions. For instance, nano-Fe3O4@SiO2-supported ionic liquid has been used to catalyze the condensation of arylaldehydes, thioglycolic acid, and anilines under solvent-free conditions with high to excellent yields.

Table 4: Green Synthesis of 2-Thiazolidinones in Aqueous or Solvent-Free Media

Reaction Medium Catalyst/Reagents Reactants Product Type Reference
Aqueous L-proline Aldehyde, Amine, Thioglycolic acid 1,3-thiazolidin-4-ones ereztech.com
Solvent-Free None Mercaptoacetic acid, Aldehyde/Ketone, Hydrazine 2-cyclohexanyl-3-(N-phenyl)-1,3-thiazolidin-4-ones jkenterprises.com.pk
Solvent-Free nano-Fe₃O₄@SiO₂-IL Arylaldehyde, Thioglycolic acid, Aniline 2,3-diaryl-1,3-thiazolidin-4-ones
Solvent-Free Choline Chloride/Urea Knoevenagel condensate, Thiourea Rhodanine (B49660) and 2,4-thiazolidinedione (B21345) derivatives fishersci.pt

Nanocatalysis in this compound Synthesis

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in pharmaceutical sciences, where the biological activity of a molecule can be highly dependent on its stereochemistry. The development of stereoselective methods for preparing chiral this compound derivatives is an active area of research.

The introduction of a fluorine atom can significantly alter the properties of a molecule, and the creation of a chiral C-F bond is a challenging yet valuable transformation. Catalytic enantioselective fluorination provides a direct route to chiral fluoro-organic compounds. fishersci.atfishersci.be

The enantioselective fluorination of 3-(2-arylacetyl)-2-thiazolidinones has been investigated using chiral metal complexes as catalysts. fishersci.atfishersci.at Shibata and co-workers reported the use of a DBFOX-Ph/Nickel(II) perchlorate (B79767) hexahydrate complex to catalyze the fluorination of 3-(2-arylacetyl)-2-thiazolidinones with N-fluorobenzenesulfonimide (NFSI) as the fluorine source. fishersci.at After optimizing reaction conditions, including metal salts, solvents, and additives, the desired fluoro-2-thiazolidinones were obtained in good to high yields with moderate to good enantioselectivities (up to 78% ee). fishersci.atfishersci.be The optimal conditions were found to be DBFOX-Ph (11 mol%), Ni(ClO₄)₂·6H₂O (10 mol%), and 2,6-lutidine in dichloromethane. fishersci.atfishersci.at It was also noted that triethylsilyl triflate could play a role in generating a more reactive dicationic nickel complex, while 2,6-lutidine is believed to promote the enolization of the substrate, which is crucial for the reaction. fishersci.at

Table 5: Catalytic Enantioselective Fluorination of 3-(2-arylacetyl)-2-thiazolidinones

Substrate Catalyst System Fluorinating Agent Conditions Yield Enantiomeric Excess (ee) Reference
3-(2-phenylacetyl)-2-thiazolidinone DBFOX-Ph/Ni(ClO₄)₂·6H₂O NFSI CH₂Cl₂, Room Temp. 42% 69% fishersci.at
3-(2-phenylacetyl)-2-thiazolidinone DBFOX-Ph/Ni(ClO₄)₂·6H₂O NFSI CH₂Cl₂, 40°C 62% 63% fishersci.at
3-(2-arylacetyl)-2-thiazolidinones DBFOX-Ph/Ni(ClO₄)₂·6H₂O / 2,6-lutidine NFSI CH₂Cl₂, 0°C Good to High up to 78% fishersci.atfishersci.be
α-arylacetic acid derivatives (thiazolidin-2-one optimal) DBFOX-Ph/Ni(II) / 2,6-lutidine / triethylsilyl triflate NFSI Not specified Excellent up to 88% fishersci.at

Derivatization Strategies of the this compound Ring

The this compound scaffold is a versatile platform for chemical modification, allowing for the introduction of a wide array of substituents to modulate its physicochemical and biological properties. The primary sites for derivatization are the nitrogen atom at the 3-position (N-3) and the active methylene (B1212753) group at the 5-position (C-5). These positions are readily functionalized through various organic reactions, leading to a vast library of derivatives. Furthermore, the core structure can be appended with other heterocyclic systems or used as a precursor for the construction of more complex fused ring systems.

The nitrogen atom at the N-3 position of the this compound ring possesses a lone pair of electrons and an acidic proton, making it a prime site for electrophilic substitution and condensation reactions. Key derivatization strategies at this position include N-alkylation, N-acylation, and the Mannich reaction.

N-Alkylation: This strategy involves the introduction of alkyl or arylalkyl groups onto the nitrogen atom. A common method is the reaction of the this compound with alkyl halides. Traditional approaches often require converting the thiazolidinone into its salt form with a strong base before reacting it with the alkylating agent, which can be a two-step process with drawbacks like low yields and harsh conditions. arkat-usa.org A more efficient, one-step protocol for the N-alkylation of thiazolidine-2,4-dione (a related structure) uses triethylamine (B128534) as both a base and a solvent, reacting with alkyl bromides at room temperature to afford N-alkylated products in high yields. arkat-usa.org The proposed mechanism involves the deprotonation of the imidic N-H by triethylamine, creating a nucleophilic anion that subsequently attacks the alkyl bromide via an SN2 pathway. arkat-usa.org Another method involves a potassium tert-butoxide (KOt-Bu) promoted ring-opening N-alkylation of related heterocycles like 2-(methylthio)-4,5-dihydrothiazole with benzyl (B1604629) halides to produce N-substituted thiazolidinones. beilstein-journals.orgbeilstein-archives.orgbeilstein-journals.org

N-Acylation: Acyl groups can be introduced at the N-3 position to form N-acyl-2-thiazolidinones. This is typically achieved by reacting the this compound with an acylating agent such as an acyl chloride or anhydride in the presence of a base. For instance, the N-acylation of (4S)-benzyl-1,3-thiazolidin-2-one was successfully performed using propionyl chloride and triethylamine (Et3N) as a base to yield the N-propionyl derivative. scielo.org.mx Similarly, acetylation of 2-aminothiazolidin-4-one with acetic anhydride results in the corresponding N-acetyl derivative. kau.edu.sa

Mannich Reaction: The Mannich reaction is a powerful tool for introducing aminomethyl groups at the N-3 position. This three-component condensation involves the reaction of the this compound, formaldehyde (B43269), and a primary or secondary amine. For example, 2-(benzimidazolylaminomethyl)thiazolidin-4-one can undergo a Mannich reaction with various secondary amines like piperidine (B6355638) and morpholine (B109124) in the presence of formaldehyde to yield N-3 substituted Mannich bases. asianpubs.org This approach has also been used to modify 5-arylidene-1,3-thiazolidine-2,4-diones with primary or secondary amines. derpharmachemica.com The reaction conditions, such as temperature, can influence the position of substitution (N-3 vs. C-5) in some thiazolidinone systems. istanbul.edu.tr

The methylene group at the C-5 position of the this compound ring is flanked by a sulfur atom and a carbonyl group, rendering the protons acidic and the carbon nucleophilic. This "active methylene" character is exploited in various condensation reactions to introduce substituents, most notably via the Knoevenagel condensation. nih.gov

Knoevenagel Condensation: This is one of the most widely used methods for modifying the C-5 position. nih.govtandfonline.com It involves the condensation of the this compound core with an aldehyde or ketone, typically an aromatic or heteroaromatic aldehyde, to form 5-arylidene or 5-alkylidene derivatives. nih.govtandfonline.comscielo.br The reaction is generally catalyzed by a base, with a variety of catalysts and conditions being reported to facilitate this transformation.

Commonly used catalysts include:

Basic catalysts: Piperidine, sodium acetate (B1210297), and ethanolamine (B43304) are frequently employed. tandfonline.comscielo.brnih.gov

Lewis acids: Bismuth(III) chloride (BiCl3) has been reported as a catalyst. scielo.br

Phase-transfer catalysts: Tetrabutylammonium bromide (TBAB) has been used, particularly under microwave irradiation conditions. tandfonline.com

Ionic liquids: Basic functionalized ionic liquids like 1-butyl-3-methylimidazolium hydroxide (B78521) ([bmim][OH]) have been utilized for the synthesis of 5-benzylidene derivatives. tandfonline.com

The reaction is often carried out in solvents like glacial acetic acid, ethanol, or even under solvent-free conditions, for instance, by grinding the reactants together. tandfonline.comnih.gov Microwave irradiation has also been successfully applied to accelerate the reaction and improve yields. thieme-connect.com The resulting 5-arylidene derivatives are crucial intermediates for further synthetic elaborations, including the formation of fused ring systems. jst.go.jp

Table 1: Examples of Catalysts and Conditions for Knoevenagel Condensation at C-5

Catalyst(s)SolventConditionsReference(s)
PiperidineEthanolReflux nih.gov
Sodium AcetateGlacial Acetic AcidReflux tandfonline.comjst.go.jp
EthanolamineNot specifiedNot specified tandfonline.com
Tetrabutylammonium bromide (TBAB)WaterMicrowave tandfonline.com
1-Butyl-3-methylimidazolium hydroxideNot specifiedNot specified tandfonline.com
Glycine, Sodium CarbonateNot specifiedNot specified tandfonline.com
Grinding (Solvent-free)NoneGrinding tandfonline.com

Hybrid molecules that incorporate a this compound ring with other heterocyclic systems are of significant interest. These are often synthesized by attaching the second heterocycle to the N-3 or C-5 positions of the thiazolidinone core. Pyrazole (B372694) and triazole are common heterocyclic partners.

Pyrazole-Thiazolidinone Hybrids: These hybrids can be constructed in several ways. One common approach involves using a pyrazole-containing aldehyde in a Knoevenagel condensation with a this compound derivative. For example, 1-phenyl-3-aryl-1H-pyrazole-4-carbaldehydes have been condensed with 3-phenyl-4-thioxo-2-thiazolidinone to produce 5-(pyrazol-4-ylmethylene) derivatives. jst.go.jpjst.go.jp These products can then serve as precursors for more complex structures like thiopyrano[2,3-d]thiazoles. jst.go.jp In another strategy, pyrazole moieties are introduced at the N-3 position. This has been achieved by reacting 3-phenyl-5-aminopyrazole with carbon disulfide and subsequently with ethyl 2-bromoacetate to form a 3-(pyrazol-5-yl)-2-thioxo-4-thiazolidinone. nih.gov

Triazole-Thiazolidinone Hybrids: Triazole rings can also be appended to the thiazolidinone scaffold. One method involves synthesizing Schiff bases from triazole derivatives and then cyclizing them with thioglycolic acid to form the thiazolidinone ring. For instance, 2-(4-substituted)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol can be converted to a Schiff base and then reacted with thioglycolic acid to yield a 3-(triazol-4-yl)-2-substituted-thiazolidin-4-one. ijpcbs.com Another sophisticated approach is the Huisgen azide-alkyne cycloaddition (click chemistry), where a thiazolidinone bearing an alkyne function is reacted with an aromatic azide (B81097) to create a 1,2,3-triazole linker, covalently joining the two heterocyclic systems. nih.govresearchgate.net Benzothiazole-triazole hybrids have also been linked to a thiazolidinone ring by reacting a synthesized benzothiazole-triazole intermediate with thioglycolic acid. rsc.org

The this compound ring, particularly its 5-ylidene derivatives, serves as an excellent building block for constructing fused heterocyclic systems. A prominent example is the synthesis of the thiopyrano[2,3-d]thiazole scaffold.

The primary route to this fused system is through a hetero-Diels-Alder [4+2] cycloaddition reaction. jst.go.jpnih.gov In this reaction, a 5-arylidene-4-thioxo-2-thiazolidinone or a related derivative acts as the heterodiene. The C5-C5a double bond and the thiocarbonyl group at C-4 participate in the cycloaddition with a suitable dienophile. nih.gov

A variety of dienophiles can be used, leading to diverse thiopyrano[2,3-d]thiazole derivatives:

N-Arylmaleimides: Reaction with N-arylmaleimides affords complex polycyclic structures. jst.go.jp

Acrylonitrile and Ethyl Acrylate (B77674): These dienophiles also react to yield the corresponding fused systems. jst.go.jp

1,4-Naphthoquinone: Used as a dienophile, it leads to the formation of novel benzo tandfonline.comnih.govthiochromeno[2,3-d] Current time information in Bangalore, IN.rjptonline.org-thiazole-2,5,10-triones. mdpi.comscilit.com

Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride (endic anhydride): This dienophile has been used to create thiopyranothiazoles bearing a norbornane (B1196662) moiety. nih.gov

The reaction is often carried out by refluxing the components in a solvent like glacial acetic acid. jst.go.jp The resulting thiopyrano[2,3-d]thiazole system represents a rigid, polycyclic structure where the original thiazolidinone core is embedded. nih.gov

Reactivity and Chemical Transformations of 2 Thiazolidinone

Ring-Opening Reactions and Mechanistic Studies

The thiazolidinone ring can undergo cleavage under certain conditions, a reaction that can be synthetically useful. For instance, the alkaline hydrolysis of penicillin derivatives, which contain a thiazolidine (B150603) ring, can lead to a competing elimination reaction that opens the ring to form an enamine intermediate. rsc.org Studies on (3S,5R,6R)-methyl benzylpenicilloate showed that over a pH range of 4–11, the rate of this thiazolidine ring-opening is competitive with the hydrolysis of the ester function. rsc.org Similarly, 5-Thiazolidinone can undergo ring cleavage in boiling water to yield sarcosine (B1681465) and carbon disulfide. researchgate.net

A notable ring-opening reaction of related heterocycles provides a pathway to valuable 2-aminoethyl acetate (B1210297) derivatives. beilstein-journals.orgmdpi.com While not a direct reaction of 2-thiazolidinone itself, the analogous ring-opening of 2-oxazolines serves as a key synthetic model. A simple and efficient method has been developed for the selective ring-opening N-alkylation of 2-methyl-2-oxazoline (B73545) using benzyl (B1604629) halides or allyl halides in the presence of potassium tert-butoxide (KOt-Bu). beilstein-journals.orgresearchgate.net This transition-metal-free reaction proceeds under mild conditions, typically at 50 °C in a solvent like dimethyl carbonate (DMC). beilstein-journals.orgbeilstein-journals.org

Mechanistic studies, including ¹⁸O-labeling experiments, have revealed that KOt-Bu plays a dual role in this transformation. beilstein-journals.orgbeilstein-archives.org It not only promotes the ring-opening N-alkylation but also acts as a nucleophilic oxygen donor in the cleavage of the C=N bond, leading to the formation of the corresponding 2-aminoethyl acetates. beilstein-journals.orgresearchgate.net The reaction demonstrates good functional group tolerance, accommodating various substituents on the benzyl halides. beilstein-journals.org For instance, the reaction works well with benzyl chlorides when an iodine source is added to increase reactivity. beilstein-journals.org This methodology has also been successfully applied to the synthesis of N-substituted thiazolidinones from 2-(methylthio)-4,5-dihydrothiazole. beilstein-journals.orgresearchgate.net

Table 1: KOt-Bu-Promoted Ring-Opening N-Alkylation of 2-Methyl-2-Oxazoline

Benzyl Halide (Substituent) Product Yield Reference
Benzyl bromide N-(2-acetoxyethyl)benzylamine Good beilstein-journals.org
4-Methylbenzyl bromide N-(2-acetoxyethyl)-4-methylbenzylamine Good beilstein-journals.org
Allyl bromide N-allyl-N-(2-acetoxyethyl)amine 69% beilstein-journals.org

Cycloaddition Reactions (e.g., Hetero-Diels–Alder)

Thiazolidinone derivatives, particularly those with exocyclic double bonds, are effective components in cycloaddition reactions, most notably the hetero-Diels–Alder (HDA) reaction. uzh.ch 5-Ene-4-thioxo-2-thiazolidinones (also known as 5-ene-isorhodanines) are highly reactive heterodienes due to their α,β-unsaturated thiocarbonyl fragment, which is analogous to 1-thia-1,3-butadiene. ump.edu.pl These compounds readily participate in [4+2]-cycloadditions with various dienophiles to construct fused thiopyrano[2,3-d]thiazole systems. ump.edu.pl

The reactions can be performed with a range of dienophiles, including maleimides, acrolein, crotonic aldehyde, and various acrylic acid derivatives. ump.edu.pl These cycloadditions often proceed with high selectivity. ump.edu.plresearchgate.net Tandem reactions, such as the Knoevenagel-hetero-Diels-Alder reaction, have been developed to create complex polycyclic structures in a single step. researchgate.net For example, the reaction of 5-(2-hydroxybenzylidene)-4-thioxo-2-thiazolidinones with α,β-unsaturated aldehydes results in a tandem hetero-Diels-Alder-hemiacetal reaction, yielding chromeno[4′,3′:4,5]thiopyrano[2,3-d]thiazoles. researchgate.net The stereochemistry of these cycloadditions has been confirmed through NMR spectroscopy and single-crystal X-ray diffraction analysis. researchgate.netresearchgate.net

Tautomerism in Thiazolidinone Derivatives

Thiazolidinone derivatives can exist in different tautomeric forms, a phenomenon that can influence their chemical reactivity and biological interactions. dergipark.org.tr The main types of tautomerism observed are amino-imino and keto-enol (or thione-thiol) tautomerism. For example, 2-(alkyl/arylamino)thiazol-4(5H)-ones exist in a solution-state equilibrium with their 2-(alkyl/arylimino)thiazolidin-4-one tautomers. beilstein-journals.org The position of this equilibrium is governed by the nature of the substituent on the exocyclic nitrogen atom. beilstein-journals.org

Quantum chemical studies have been used to investigate the relative stability of these tautomers. arkat-usa.org

Hydroxy/Oxo Tautomerism : For 2-, 4-, and 5-hydroxy substituted thiazolidinone derivatives, the oxo (keto) form is generally preferred over the hydroxy (enol) form. arkat-usa.org

Mercapto/Thione Tautomerism : Similarly, mercapto-substituted derivatives tend to exist predominantly in the thione form. arkat-usa.org

Amino/Imino Tautomerism : In contrast, 2-, 4-, and 5-amino substituted derivatives are calculated to prefer the amino tautomeric form. arkat-usa.org

The synthesis method can also determine which tautomer is isolated. It has been observed that the cyclization of thioureas with ethyl bromoacetate (B1195939) yields the 2-imino tautomer of the 1,3-thiazolidin-4-one ring, whereas using chloroacetamides as starting materials can result in a mixture of tautomeric forms. dergipark.org.tr

Table 2: Tautomeric Preferences in Thiazolidinone Derivatives

Substituent Type Position Preferred Tautomeric Form Reference
Hydroxy 2, 4, 5 Oxo (Keto) arkat-usa.org
Mercapto 2, 4, 5 Thione arkat-usa.org
Amino 2, 4, 5 Amino arkat-usa.org

Functional Group Interconversions and Modifications

Functional group interconversion (FGI) is a key strategy in organic synthesis for converting one functional group into another. ijciar.comimperial.ac.uk The this compound ring system allows for various such modifications. For example, the carbonyl group of 3-(N-alkyl)-2-phenyl-4-thiazolidinone can be reduced to a methylene (B1212753) group using lithium aluminum hydride, although this strong reducing agent can also cause ring cleavage. researchgate.net A milder reduction using sodium amalgam can reduce a 5-benzylidene double bond without affecting the ring structure. researchgate.net

Oxidation of the sulfur atom in the thiazolidinone ring is also a common transformation. The oxidation of 2,3-disubstituted thiazolidin-4-ones with agents like potassium permanganate (B83412) in acetic acid yields the corresponding sulfones. researchgate.net The active methylene group at the C-5 position can participate in Aldol-type condensation reactions with aldehydes or ketones. researchgate.net Furthermore, the thiazolidinone scaffold can be used as a synthon for the synthesis of other heterocyclic systems through various condensation and cyclization reactions. derpharmachemica.com

Structure Activity Relationship Sar Studies of 2 Thiazolidinone Derivatives

Influence of Substituents on Biological Activity

The versatility of the 2-thiazolidinone scaffold allows for substitutions at multiple positions, primarily at the C-2, N-3, and C-5 positions, each playing a distinct role in modulating the compound's interaction with biological targets. orientjchem.orgnih.govsciensage.info The introduction of various functional groups can alter properties such as lipophilicity, electronic distribution, and steric bulk, which in turn affect the compound's affinity for receptors and enzymes, as well as its pharmacokinetic properties. orientjchem.org

Effects of Electron-Withdrawing and Electron-Donating Groups

The electronic properties of substituents on the this compound ring system are a key determinant of biological activity.

Electron-withdrawing groups (EWGs) , such as halogens (F, Cl), nitro groups (NO₂), and cyano groups (CN), generally enhance the biological activity of this compound derivatives. orientjchem.orgresearchgate.nettandfonline.com These groups can stabilize the binding of the molecule to its target receptor through electrostatic interactions. researchgate.net For instance, in a series of thiazolidinone-based chalcone (B49325) derivatives, compounds with electron-withdrawing groups on the phenyl ring exhibited better activity, attributed to the withdrawal of electron density from the ring. tandfonline.com Specifically, the presence of a nitro group has been shown to enhance activity in some contexts. tandfonline.com The introduction of EWGs at the C7 position of a quinoxaline (B1680401) ring fused with a thiazolidinone moiety was found to increase antimycobacterial activity. nih.govfrontiersin.org Similarly, studies on mefenamic acid analogs incorporating a 4-thiazolidinone (B1220212) moiety indicated a preference for electron-acceptor groups like F, Cl, and NO₂ over electron-donating groups for anti-inflammatory activity. samipubco.com

Electron-donating groups (EDGs) , such as methyl (-CH₃) and methoxy (B1213986) (-OCH₃) groups, can modulate activity differently depending on the target. researchgate.net While they can sometimes decrease activity compared to EWGs, they can also enhance it in specific contexts. nih.gov For example, the presence of a methoxy group at the para-position of a phenyl ring attached to the thiazolidinone core led to activity against breast cancer cell lines. mdpi.com However, in other cases, the presence of electron-releasing groups was found to decrease the cytotoxic activity against certain cancer cell lines. nih.gov The effect of EDGs often relates to improving pharmacokinetic properties like metabolic stability, though sometimes at the cost of reduced receptor affinity. orientjchem.org

The following table summarizes the observed effects of electron-withdrawing and electron-donating groups on the biological activity of this compound derivatives based on various studies.

Group TypeSubstituent ExampleGeneral Effect on ActivitySpecific Examples of Activity Enhancement
Electron-Withdrawing Halogens (F, Cl), Nitro (NO₂), Cyano (CN)Generally enhances activityAntimycobacterial, Anti-inflammatory, Anticancer
Electron-Donating Methyl (CH₃), Methoxy (OCH₃)Modulates activity, can increase or decrease depending on the targetAnticancer (in specific contexts)

Impact of Halogen Substituents

Halogen atoms (Fluorine, Chlorine, Bromine) are frequently incorporated into this compound derivatives, and their presence often has a profound and positive impact on biological activity. orientjchem.orgresearchgate.net

The introduction of halogens can enhance activity through several mechanisms:

Increased Lipophilicity : Halogens can increase the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach its target. researchgate.net

Enhanced Binding Affinity : As electron-withdrawing groups, halogens can stabilize the interaction between the drug and its biological target. orientjchem.orgresearchgate.net

Metabolic Stability : Halogenation can block sites of metabolism, thereby increasing the compound's half-life.

SAR studies have consistently demonstrated the benefits of halogen substitution. For instance, the presence of a 2,6-dihalophenyl group at the C-2 position of the thiazolidinone ring was found to be a crucial requirement for anti-HIV activity. orientjchem.org In a series of quinoxaline-thiazolidinone hybrids, compounds with halogen substituents at the C7 position of the quinoxaline ring showed potent antimycobacterial activity. nih.govfrontiersin.org Similarly, for thiazolidinone-based chalcones, a fluorine atom at the para-position of a phenyl ring resulted in remarkable potency against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). tandfonline.com The presence of chloro and fluoro groups has also been linked to enhanced anticancer and anti-inflammatory activities. nih.govsamipubco.comijpsonline.com

The table below illustrates the impact of specific halogen substituents on the biological activity of this compound derivatives.

Halogen SubstituentPosition of SubstitutionObserved Biological Activity Enhancement
2,6-Dihalo-phenylC-2 positionAnti-HIV activity
Fluoro, ChloroC-7 of quinoxaline ringAntimycobacterial activity
Fluoro (para-position)Phenyl ringAChE and BuChE inhibition
Chloro, FluoroPhenyl ringAnticancer, Anti-inflammatory activity

Role of Alkyl and Aryl Groups

The introduction of alkyl and aryl groups at various positions of the this compound ring is a common strategy to modulate the biological activity of its derivatives. orientjchem.org

Aryl groups , such as phenyl, pyridyl, or other heterocyclic rings, when attached to the thiazolidinone core, can significantly enhance receptor binding and improve pharmacokinetic properties. orientjchem.org The nature and substitution pattern of these aryl rings are critical. For example, a 2,6-dihalo-substituted phenyl ring at the C-2 position is important for anti-HIV activity. researchgate.net Similarly, the presence of an aryl group at the C-2 position is often considered a key element in designing effective antibacterial compounds. researchgate.net However, the specific aryl group matters; for instance, replacing a phenyl ring with a pyridine (B92270) or indole (B1671886) ring was found to reduce growth inhibitory potency in one study. orientjchem.org

Alkyl groups , which are generally smaller and more flexible, can also influence activity. Small alkyl groups like methyl or ethyl are often well-tolerated and can improve the lipophilicity of the compound. orientjchem.org For instance, the presence of a methyl group at the C-5 position of 2,3-diaryl-1,3-thiazolidin-4-ones has been explored for anti-HIV agents. orientjchem.org However, in some cases, attaching an alkyl chain to an aryl group can reduce biological activity. humanjournals.comekb.eg The length and branching of the alkyl chain can also be critical, as demonstrated in studies where specific chain lengths were optimal for Ca²⁺ antagonistic activity. acs.org

The table below provides a summary of the roles of alkyl and aryl groups in the activity of this compound derivatives.

Group TypePosition of SubstitutionGeneral Role in Activity
Aryl Groups C-2, N-3Enhance receptor binding, improve pharmacokinetics.
Alkyl Groups C-5, N-3Improve lipophilicity, can be crucial for optimal chain length.

Bioisosteric Replacements

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a valuable tool in drug design to improve potency, selectivity, or pharmacokinetic parameters. orientjchem.org In the context of 2-thiazolidinones, several bioisosteric replacements have been explored.

A common bioisosteric replacement involves the sulfur atom in the thiazolidinone ring. Replacing the sulfur at position 1 with an oxygen atom leads to the formation of oxazolidinones, a class of compounds also known for their biological activities, particularly as antibiotics. juniperpublishers.com

Another key area of bioisosteric replacement is the substitution of the carboxylic acid moiety in known drugs with a thiazolidinone ring. nih.govscispace.comresearchgate.net The thiazolidinedione (TZD) group, in particular, is considered a suitable bioisostere for carboxylic acids because it can confer moderate acidity while being more lipophilic, potentially improving membrane permeability. researchgate.net This strategy has been applied in the design of various therapeutic agents.

Furthermore, within the substituents attached to the thiazolidinone core, bioisosteric replacements are also common. For example, replacing a phenyl ring with a heterocyclic ring like thienyl or pyridyl can sometimes have a negative impact on activity, highlighting the specific requirements of the biological target. samipubco.com

Importance of Substitutions at Specific Ring Positions (C-2, C-3, C-5)

The biological activity of this compound derivatives is highly dependent on the substitution pattern at the C-2, N-3, and C-5 positions of the heterocyclic ring. orientjchem.orgsciensage.infoijper.org

C-2 Position : This position is frequently substituted with aryl groups, and the nature of this substituent is often a major determinant of activity. orientjchem.orgresearchgate.netresearchgate.net For instance, anti-HIV activity is strongly linked to the presence of a 2,6-dihalophenyl group at C-2. orientjchem.org In another example, substitution with an aryl ring at C-2 is considered important for designing effective antibacterial compounds. researchgate.net The greatest difference in structure and properties is often exerted by the group attached to the C-2 position. researchgate.net

N-3 Position : The substituent at the nitrogen atom also plays a crucial role. In the context of anti-HIV agents, pyridin-2-yl or pyrimidin-2-yl rings at the N-3 position were associated with high antiviral activity. orientjchem.orgresearchgate.net In some cases, substitution at the N-3 position is not tolerated and can lead to a loss of activity. researchgate.netacs.org For example, in a study of thiazolidinone derivatives targeting drug-resistant lung cancer, it was found that the nitrogen atom on the 4-thiazolidinone ring could not be substituted. researchgate.netacs.org

C-5 Position : Substitutions at the C-5 position, often with an arylidene group, have been shown to be important for enhancing the activity of this compound derivatives. researchgate.net The presence of a substituted arylidene ring at this position often leads to better inhibitors. researchgate.net For example, 5-arylidene derivatives of 2-(thiazol-2-ylimino)thiazolidin-4-one showed significantly greater antibacterial efficacy than the parent compound, indicating the crucial role of the 5-arylidene moiety. orientjchem.org

The following table summarizes the importance of substitutions at these key positions.

Ring PositionCommon SubstituentsImportance for Biological Activity
C-2 Aryl groups (e.g., dihalophenyl)Major determinant of activity and potency (e.g., anti-HIV, antibacterial).
N-3 Aryl/heteroaryl rings (e.g., pyridyl, pyrimidinyl)Crucial for specific activities (e.g., anti-HIV); in some cases, substitution is detrimental.
C-5 Arylidene groupsOften enhances overall activity and inhibitory potential (e.g., antibacterial).

Pharmacophore Development and Key Structural Features for Activity

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. nuph.edu.ua For this compound derivatives, pharmacophore models have been developed to understand the key structural features necessary for their various biological effects.

A pharmacophore model for antistaphylococcal activity among thiazolidinone-related structures was developed and found to consist of a planar structure with an aromatic ring, a hydrophobic region, a hydrogen bond donor, and two hydrogen bond acceptors. nuph.edu.ua The distance between the hydrogen bond donor and one of the acceptors was a critical parameter, measuring 8.05 Å. nuph.edu.ua

For thiazolidinone derivatives targeting drug-resistant lung cancer, a pharmacophore model derived from active compounds identified two hydrogen bond acceptors and three hydrophobic regions as common and essential features. researchgate.netacs.org

Key structural features that are consistently highlighted in SAR and pharmacophore studies of this compound derivatives include:

The Thiazolidinone Core : The five-membered ring containing sulfur and nitrogen is fundamental to the biological activity of these compounds. orientjchem.org

Hydrogen Bonding Potential : The carbonyl group at the C-2 or C-4 position and the nitrogen atom in the ring can act as hydrogen bond acceptors and donors, respectively, which are crucial for interacting with biological targets. researchgate.nettandfonline.com

Aromatic/Hydrophobic Regions : The presence of aryl rings, often at the C-2 and N-3 positions, provides hydrophobic regions that contribute to binding affinity. orientjchem.orgresearchgate.netacs.org

Specific Substituent Patterns : As detailed in the SAR sections, the presence of specific groups, such as halogens or particular heterocyclic rings at defined positions, is often a prerequisite for high potency. orientjchem.orgresearchgate.net

These pharmacophore models and identified key features serve as valuable guides for the rational design and virtual screening of new, more potent, and selective this compound-based therapeutic agents. ijpsonline.comnuph.edu.ua

Hydrogen Bonding Potential

The ability of this compound derivatives to form hydrogen bonds is a critical factor in their biological efficacy. orientjchem.org The core structure contains key sites that can act as hydrogen bond donors and acceptors, facilitating interactions with amino acid residues within the active sites of enzymes and receptors.

A pharmacophore model developed from active anticancer derivatives identified two hydrogen bond acceptors as a common and essential feature. acs.orgjetir.org The carbonyl group of the thiazolidinone ring is a prominent hydrogen bond acceptor. For instance, in studies of 4-thiazolidinone derivatives as inhibitors of human dihydroorotate (B8406146) dehydrogenase (hDHODH), the carbonyl group at the 4-position was found to form a crucial hydrogen bond with the amino acid residue Tyr38. nih.gov Similarly, the thiazolidinone/sulfonamide moiety in certain derivatives designed as HIV-1 reverse transcriptase inhibitors forms hydrogen bonds with residues like Lys101. d-nb.info

The nitrogen atom within the thiazolidinone ring can also participate in hydrogen bonding. bsu.edu.eg Furthermore, substituents added to the core can introduce additional hydrogen bonding capabilities. For example, fluoro groups on an attached phenyl ring can enhance interactions with enzymes through hydrogen bonding. mdpi.com The introduction of groups like nitro (NO2), which are effective H-bond acceptors, has been shown to result in antitumor activity. nih.gov While hydrogen bonding is vital for enhancing efficacy, an excess of such interactions may negatively impact membrane permeability. orientjchem.org

Table 1: Hydrogen Bonding Interactions in this compound Derivatives

Interacting Moiety on Derivative Biological Target/Residue Pharmacological Context Reference
Carbonyl group at C4 Tyr38 (hDHODH) hDHODH Inhibition nih.gov
Thiazolidinone/Sulfonamide Moiety Lys101 (HIV-1 RT) Anti-HIV d-nb.info
Nitro (NO2) group Carbonic Anhydrase I Anticancer nih.gov

Hydrophobic Regions

Hydrophobic interactions are equally important for the activity of this compound derivatives, contributing significantly to their binding affinity with biological targets. Pharmacophore analysis of active derivatives has highlighted the presence of three key hydrophobic regions as a common feature for activity. acs.orgjetir.org

The primary hydrophobic regions are often the aromatic rings attached to the thiazolidinone core. d-nb.info For example, in derivatives designed as EGFR inhibitors, the thiazolidinone NH portion is proposed to fit into hydrophobic pockets of the enzyme. bsu.edu.eg Similarly, in hDHODH inhibitors, a methyl ester substituent was observed to interact with hydrophobic residues such as Leu42, Leu46, Leu58, and Phe62 at the entrance of the binding site. nih.gov

Modifications that increase the lipophilicity, or hydrophobic character, of the molecule often enhance its biological profile. orientjchem.org The addition of alkyl groups or halogen atoms to the scaffold can improve lipophilicity. orientjchem.orgnih.gov For instance, a phenylimino moiety at the R2 position was found to increase the hydrophobic character of compounds, enhancing their ability to regulate protein tyrosine phosphatase enzymes in cancer cells. nih.gov

Table 2: Key Hydrophobic Interactions in this compound Derivatives

Hydrophobic Moiety on Derivative Biological Target/Residue Pharmacological Context Reference
Aromatic Rings HIV-1 Reverse Transcriptase Anti-HIV d-nb.info
Thiazolidinone NH portion EGFR-tyrosine kinase Anticancer bsu.edu.eg
Methyl Ester group Leu42, Leu46, Leu58, Phe62 (hDHODH) hDHODH Inhibition nih.gov

Correlation between Structural Modifications and Specific Pharmacological Profiles

The specific pharmacological activity of a this compound derivative is determined by the nature and position of its substituents. Strategic structural modifications can tailor the molecule to target specific biological pathways with enhanced potency and selectivity. orientjchem.org

For anticancer activity , substitutions on the thiazolidinone ring are critical. The introduction of electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine) or nitro groups (NO2), often enhances antitumor effects by improving binding to target enzymes like carbonic anhydrase. orientjchem.orgnih.gov For example, placing a chloro group on the benzene (B151609) ring of 5-arylidene derivatives improved antibacterial and cytotoxic activity. jetir.org In a series of derivatives targeting drug-resistant lung cancer, SAR studies revealed that while various substitutions on one aromatic ring (Ring A) were tolerated, substitution on another (Ring C) was restricted to a dimethylamino (-NMe2) group for optimal activity. acs.org

In the context of anti-inflammatory activity, specifically as COX/LOX inhibitors, the substituents on an attached benzene ring are crucial. Derivatives with 4-NO2, 3-NO2, and 3-Cl substitutions were found to be favorable for activity. mdpi.com Conversely, adding a methyl group to the thiazole (B1198619) ring portion of the molecule led to a loss of LOX inhibitory activity. mdpi.com

For antidiabetic activity, SAR studies on thiazolidinone-based indole derivatives acting as α-amylase and α-glucosidase inhibitors showed that the presence and position of fluoro groups on the phenyl ring significantly influenced inhibitory potential. mdpi.com An ortho-positioned fluoro group resulted in better activity compared to other positions. mdpi.com

The development of antiviral agents, particularly against HIV, has also benefited from SAR studies. It was found that substitutions at the 2, 3, and 6 positions of an aromatic ring attached to the thiazolidinone core were significant for anti-HIV activity. jetir.org

This direct correlation between structural changes and pharmacological outcomes underscores the importance of SAR as a guiding principle in the design of novel this compound-based therapeutic agents. orientjchem.org

Table 3: Compound Names and PubChem CIDs

Compound Name PubChem CID
This compound 70933
Pyrimethamine 4993
Sulfadiazine 5215
Doxorubicin 31703
Nevirapine 4463
Erlotinib 176870
Gefitinib 123631
Lapatinib 208908
Pioglitazone 4829
Etozolin 3302
Teriflunomide 4958
Brequinar 2439
Thioglycolic acid 1133
Chloroacetic acid 280
Ammonium (B1175870) thiocyanate 767855

Biological and Pharmacological Applications of 2 Thiazolidinone Analogues

Antimicrobial Activities

Derivatives of 2-thiazolidinone are recognized for their significant antimicrobial properties, exhibiting efficacy against a broad spectrum of bacteria and fungi. capes.gov.brscielo.br The versatility of the thiazolidinone ring allows for substitutions that can enhance its antimicrobial potential. connectjournals.com

This compound analogues have shown considerable promise as antibacterial agents, with activity against both Gram-positive and Gram-negative bacteria. researchgate.netacs.org

A series of 2-trifluoromethylbenzimidazole-thiazolidinone derivatives displayed excellent antibacterial activity, in some cases over 100-fold higher than standard antibiotics like ciprofloxacin (B1669076) and levofloxacin. researchgate.net Specifically, brominated derivatives showed potent activity against Gram-positive strains, while a nitro-substituted derivative was highly effective against Gram-negative strains. researchgate.net Another study highlighted 2-heteroarylimino-5-benzylidene-4-thiazolidinones, with most benzo[d]thiazole analogues effectively inhibiting the growth of Gram-positive bacilli and staphylococci, including methicillin-resistant Staphylococcus aureus (MRSA) strains. capes.gov.br

The introduction of different substituents on the this compound core has been a key strategy in enhancing antibacterial action. For instance, certain 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones were found to be more potent than ampicillin (B1664943) and streptomycin (B1217042) against several bacterial pathogens. mdpi.com Similarly, 2-naphthylamine (B18577) analogs incorporating a thiazolidin-4-one moiety exhibited broad-spectrum antibacterial activity. xiahepublishing.com

Research has also explored the structure-activity relationships of these compounds. For example, in a series of 5-nitro-heteroarylidene analogs of 2-thiazolylimino-4-thiazolidinones, compounds with unsubstituted thiazole (B1198619) rings, specifically 5-nitrofuran and 5-nitroimidazole analogs, were the most potent antibacterial agents. researchgate.net

Table 1: Antibacterial Activity of Selected this compound Analogues

Compound Type Target Bacteria Key Findings Reference
2-Trifluoromethylbenzimidazole-thiazolidinones Gram-positive & Gram-negative Brominated derivatives active against Gram-positive; nitro derivatives active against Gram-negative. researchgate.net
2-Heteroarylimino-5-benzylidene-4-thiazolidinones Gram-positive Good inhibition of bacilli and staphylococci, including MRSA. capes.gov.br
5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones Gram-positive & Gram-negative Majority of derivatives more efficient than ampicillin. mdpi.com
Naphthylamine analogs with thiazolidin-4-one B. subtilis, S. aureus, E. coli, P. aeruginosa Some compounds exhibited broad-spectrum activity comparable to ampicillin. xiahepublishing.com
5-Arylidene-thiazolidine-2,4-dione derivatives S. aureus Two derivatives showed significant antibacterial potential. scielo.br

In addition to their antibacterial effects, this compound analogues have demonstrated significant antifungal properties. nih.gov The replacement of a thiazole nucleus with a benzo[d]thiazole bicyclic system in 2-(benzo[d]thiazol-2-ylimino)thiazolidin-4-one led to notable antifungal activity against both yeasts and molds. capes.gov.br

Studies on 5-arylidene-2,4-thiazolidinediones and their 2-thioxo analogs have revealed that certain compounds exhibit high fungistatic and fungicidal activity, causing morphological changes in the cell walls of Candida yeasts. nih.gov Naphthylamine derivatives containing a thiazolidinone moiety have also been identified as possessing antifungal properties. nih.govmdpi.com

The antifungal potential of these compounds has been evaluated against a range of fungal species, including Candida albicans, Candida tropicalis, Aspergillus fumigatus, and Cryptococcus neoformans. frontiersin.org For example, a series of thiazolidinone derivatives were synthesized and tested against various fungi, with some compounds showing good activity. connectjournals.com

Table 2: Antifungal Activity of Selected this compound Analogues

Compound Type Target Fungi Key Findings Reference
2-(Benzo[d]thiazol-2-ylimino)thiazolidin-4-one Yeasts and molds Significant antifungal properties observed. capes.gov.br
5-Arylidene-2,4-thiazolidinediones Candida species High fungistatic and fungicidal activity. nih.gov
Naphthylamine derivatives with thiazolidinone Candida species Compounds possessed antifungal properties. nih.govmdpi.com
Quinoxaline-1,4-di-N-oxides with thiazolidinone C. albicans, C. tropicalis, A. fumigatus, C. neoformans Several compounds exhibited potential antifungal activities. frontiersin.org

Antibacterial Efficacy (Gram-Positive and Gram-Negative)

Anticancer and Antitumor Properties

The this compound scaffold is a well-established pharmacophore in the design of anticancer agents. spandidos-publications.com Analogues have shown potent antitumor properties in various human cancer cell lines, including those resistant to existing drugs. bsu.edu.egcapes.gov.bracs.orgresearchgate.net

Numerous studies have demonstrated the cytotoxic and antiproliferative effects of this compound derivatives against a range of cancer cell lines. nih.gov For example, a series of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxo-thiazolidin-3-yl)acetic acid derivatives exhibited moderate to strong antiproliferative activity in human leukemia cell lines. researchgate.net The study highlighted that electron-donating groups on the thiazolidinone moiety played a crucial role in their anticancer property. researchgate.net

Similarly, 2,3-disubstituted 4-thiazolidinone (B1220212) derivatives have been synthesized and tested for their cytotoxicity against leukemic cell lines, with one compound showing considerable cytotoxicity against Reh and Nalm6 cells. nih.gov The antiproliferative nature of certain rhodanine (B49660) (2-thioxo-4-thiazolidinone) derivatives has also been established against leukemic cell lines. ijpsr.com Furthermore, some 2,3-diaryl-1,3-thiazolidine-4-one derivatives have been reported to have potent cytotoxicity against MCF7 and SKBR-3 breast cancer cell lines. researchgate.net

Research has also focused on the development of this compound analogues that target specific cancer cell lines, including lung cancer. A study identified ten cytoselective compounds from a library of 372 thiazolidinone analogues that selectively killed non-small cell lung cancer cell line H460 and its paclitaxel-resistant variant. capes.gov.bracs.orgresearchgate.net

New 5-substituted-4-thiazolidinone derivatives have been synthesized and evaluated for their antitumor activity against human breast (MCF-7) and non-small cell lung (A549) cancer cell lines, with some compounds showing moderate activity. bsu.edu.eg In another study, synthesized 4-thiazolidinone-indolin-2-one analogs were evaluated against A549 (lung), MCF-7 (breast), and PC3 (prostate) cancer cell lines. biointerfaceresearch.com The antiproliferative activity of 2,3-diaryl-4-thiazolidinone derivatives has also been tested against human lung cancer (A549) and breast cancer (MDA-MB-231) cell lines. researchgate.net

Table 3: Anticancer Activity of Selected this compound Analogues Against Specific Cancer Cell Lines

Compound Type Cancer Cell Line Activity (IC50) Reference
5-Arylidene-4-thiazolidinone derivative MCF-7 (Breast) 13.25 µM bsu.edu.eg
5-Arylidene-4-thiazolidinone derivative A549 (Lung) 12.08 µM bsu.edu.eg
3-(4-bromophenyl)-2-(4-(dimethylamino)phenyl)thiazolidin-4-one Reh (Leukemia) 11.9 µM nih.gov
3-(4-bromophenyl)-2-(4-(dimethylamino)phenyl)thiazolidin-4-one Nalm6 (Leukemia) 13.5 µM nih.gov
Thiazolidinone analogues H460 (Lung) & H460taxR (Paclitaxel-resistant Lung) 0.21 - 2.93 µM capes.gov.bracs.orgresearchgate.net

Cytotoxicity and Antiproliferative Effects

Anti-inflammatory and Analgesic Activities

Analogues of this compound have been reported to possess significant anti-inflammatory and analgesic activities. indianchemicalsociety.comnih.govekb.eg These properties are often attributed to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX). indianchemicalsociety.com

A series of 2-(substituted phenyl)-3-(naphthalen-1-yl)thiazolidin-4-ones was explored for their analgesic and anti-inflammatory activities, with some compounds emerging as potent agents. indianchemicalsociety.com Docking studies suggested that these compounds bind effectively to the COX-2 enzyme active site. indianchemicalsociety.com Similarly, novel quinoline-based thiazolidinone derivatives have been synthesized and evaluated, with several compounds showing good edema inhibition in anti-inflammatory assays and potent analgesia. ekb.egekb.eg

Other studies have also confirmed the anti-inflammatory and analgesic potential of various thiazolidinone derivatives. For example, new butyridenyl-2-hydroxybenzylidenyl-1,3-thiazolidinones were synthesized and shown to afford protection against inflammation in animal models. nih.gov Additionally, 2-aryl-3-(5-alkyl-1,3,4-thiadiazol-2-yl)-4-thiazolidinones containing chloro, fluoro, and nitro groups demonstrated notable anti-inflammatory and analgesic effects. rjptonline.org

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition

A significant area of research for this compound analogues has been in the development of anti-inflammatory agents through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. elivapress.cominformahealthcare.com These enzymes are key players in the arachidonic acid cascade, which produces prostaglandins (B1171923) and leukotrienes, potent mediators of inflammation. mdpi.comnih.gov Dual inhibition of both COX and LOX pathways is considered a promising strategy for developing safer non-steroidal anti-inflammatory drugs (NSAIDs) with potentially reduced gastrointestinal side effects. informahealthcare.combohrium.com

Several studies have reported the synthesis of this compound derivatives with potent dual COX/LOX inhibitory activity. For instance, a series of 2-(thiazole-2-ylamino)-5-phenylidene-4-thiazolidinone derivatives were designed and synthesized, with many exhibiting dual inhibitory action. acs.org Specifically, six out of nine tested compounds in one study were confirmed as dual COX/LOX inhibitors. acs.org The anti-inflammatory effects of these compounds were also demonstrated in vivo. acs.org

Further research has explored various substitutions on the thiazolidinone scaffold to optimize COX/LOX inhibition. Diphenylthiazole–thiazolidinone hybrids have shown moderate to high inhibitory activity, with the potency being dependent on the substituent on the thiazolidinone ring. nih.gov For example, replacing a thiophene (B33073) ring with pyridine (B92270) or phenyl rings was found to significantly increase COX-1 inhibitory activity. nih.gov Some thiazolidinone derivatives have shown selectivity towards COX-2, an isoform of cyclooxygenase that is upregulated during inflammation. nih.govresearchgate.net One study identified a thiazole-based dual inhibitor, compound 6l, with an IC50 of 0.09 µM for COX-2 and 0.38 µM for 5-LOX, highlighting its potential as a potent anti-inflammatory agent. bohrium.com

Table 1: Examples of this compound Analogues with COX/LOX Inhibitory Activity

Compound Class Target(s) Key Findings Reference(s)
2-(Thiazole-2-ylamino)-5-phenylidene-4-thiazolidinones COX/LOX Six out of nine compounds showed dual inhibition. acs.org
Diphenylthiazole–thiazolidinone hybrids COX-1/COX-2 Activity depends on the substituent on the thiazolidinone ring. nih.gov
Thiazole derivative (Compound 6l) COX-2/5-LOX Potent dual inhibitor with IC50 values of 0.09 µM (COX-2) and 0.38 µM (5-LOX). bohrium.com
5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone COX-1/COX-2 Showed pronounced anti-inflammatory effects by inhibiting both COX-1 and COX-2. mdpi.com

Antidiabetic and Insulin-Sensitizing Effects

Thiazolidinone derivatives, particularly the thiazolidinedione (TZD) subclass, are well-established for their antidiabetic and insulin-sensitizing properties. orientjchem.orgacs.org These compounds improve glycemic control by enhancing insulin (B600854) sensitivity in peripheral tissues like adipose tissue, skeletal muscle, and the liver. nih.govmdpi.com

The primary mechanism for the insulin-sensitizing effects of thiazolidinediones is their action as potent agonists of the peroxisome proliferator-activated receptor-gamma (PPAR-γ). orientjchem.orgacs.orgnih.gov PPAR-γ is a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism. nih.govnih.gov Upon activation by a TZD ligand, PPAR-γ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. mdpi.com This leads to the transcription of genes involved in insulin signaling, glucose uptake, and lipid storage. nih.govmdpi.com

The binding of TZDs to PPAR-γ promotes the differentiation of preadipocytes into mature adipocytes, which can more effectively store free fatty acids, thereby reducing lipotoxicity in other tissues. mdpi.com This "lipid steal" mechanism is thought to contribute to the improvement of insulin sensitivity. mdpi.com Research has focused on designing novel TZD analogues with selective PPAR-γ modulation to optimize therapeutic effects. nih.govresearchgate.net For example, certain methoxy-substituted thiazolidinedione derivatives have shown significant PPAR-γ receptor activation. nih.gov

In addition to PPAR-γ agonism, this compound analogues have been investigated as inhibitors of other key targets involved in diabetes and its complications, namely aldose reductase (AR) and protein tyrosine phosphatase 1B (PTP1B).

Aldose Reductase (AR) Inhibition: Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes more active during hyperglycemia. The accumulation of sorbitol, the product of AR-mediated glucose reduction, is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy. tandfonline.comnih.gov Therefore, AR inhibitors are a potential therapeutic strategy to prevent or delay these complications.

Several this compound derivatives have shown potent AR inhibitory activity. tandfonline.comnih.govnih.gov For instance, 2-thioxo-4-thiazolidinone derivatives have been evaluated, with some N-unsubstituted analogues showing inhibitory effects at low micromolar concentrations. nih.gov The addition of an acetic acid chain to the N-3 position of the thiazolidinone ring has led to analogues with submicromolar affinity for the enzyme. nih.gov One study reported a novel 2,4-thiazolidinedione (B21345) hybrid (compound 8b) that inhibited AR in a non-competitive manner with an IC50 of 0.16 µM. tandfonline.comnih.gov

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: PTP1B is a negative regulator of the insulin signaling pathway. researchgate.netnih.gov By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates insulin action, contributing to insulin resistance. nih.govnih.gov Inhibition of PTP1B is therefore considered a promising approach for the treatment of type 2 diabetes. researchgate.netpatsnap.com

A variety of 2,4-thiazolidinedione derivatives have been developed as PTP1B inhibitors. researchgate.netnih.govnih.gov Studies have shown that 5-arylidene-2,4-thiazolidinediones can act as PTP1B inhibitors, with some compounds exhibiting IC50 values in the low micromolar range. nih.govresearchgate.net For example, a series of N-substituted 5-arylidene derivatives were synthesized, with compounds 86 and 87 showing the most effective inhibition of PTP1B with IC50 values of 1.1 µM and 6.5 µM, respectively. nih.gov The introduction of an aryl/alkyl sulfonate ester moiety has also been explored to enhance the potency of these inhibitors. researchgate.net

Table 2: Antidiabetic Mechanisms of this compound Analogues

Mechanism Target Description Example Compound(s) Reference(s)
Insulin Sensitization PPAR-γ Agonists activate this nuclear receptor, improving glucose uptake and lipid metabolism. Pioglitazone, Rosiglitazone orientjchem.orgacs.orgnih.gov
Complication Prevention Aldose Reductase (AR) Inhibition prevents the accumulation of sorbitol, implicated in diabetic complications. 2-Thioxo-4-thiazolidinone derivatives tandfonline.comnih.govnih.gov
Insulin Signal Enhancement Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition enhances insulin signaling by preventing dephosphorylation of the insulin receptor. 5-Arylidene-2,4-thiazolidinediones researchgate.netnih.govnih.gov

PPAR-γ Agonism

Antiviral Activities (e.g., Anti-HIV, Anti-HCV)

The this compound scaffold has been identified as a promising framework for the development of antiviral agents, with notable activity against Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV). nih.govmdpi.com

Anti-HIV Activity: Several this compound derivatives have been synthesized and evaluated for their ability to inhibit HIV replication. capes.gov.brsciensage.infonih.gov A notable series of compounds with an adamantyl substituent at either the 2- or 3-position of the thiazolidinone ring demonstrated good to modest anti-HIV-1 activity. capes.gov.brnih.gov One particular compound, 2-adamantan-1-yl-3-(4,6-dimethylpyrimidin-2-yl)-thiazolidin-4-one, showed remarkable potency with an EC50 value of 0.67 µM. capes.gov.brnih.gov These compounds often act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme and inducing a conformational change that inhibits its activity. nih.govtandfonline.com

Anti-HCV Activity: The 4-thiazolidinone core has also been investigated for its potential to inhibit the HCV NS5B polymerase, an RNA-dependent RNA polymerase that is essential for viral replication. dergipark.org.trnih.govnih.gov A number of 2-heteroarylimino-5-arylidene-4-thiazolidinones have been identified as allosteric inhibitors of this enzyme, binding to a site known as the thumb pocket-II. nih.gov In one study, eleven such compounds inhibited HCV NS5B with IC50 values in the micromolar range, and the most active compound had an IC50 of 5.6 µM. nih.gov Furthermore, 2,3-diaryl-1,3-thiazolidin-4-one derivatives have also shown promise as HCV NS5B inhibitors. nih.gov

Table 3: Antiviral Activity of this compound Analogues

Virus Target Compound Class/Example Key Findings Reference(s)
HIV-1 Reverse Transcriptase (NNRTI) 2-Adamantyl-substituted thiazolidin-4-ones EC50 values as low as 0.67 µM. capes.gov.brnih.gov
HCV NS5B Polymerase 2-Heteroarylimino-5-arylidene-4-thiazolidinones Allosteric inhibitors with IC50 values in the micromolar range. nih.gov
HCV NS5B Polymerase 2,3-Diaryl-1,3-thiazolidin-4-ones Several compounds showed over 95% inhibition of enzyme activity. nih.gov

Antiprotozoal and Antiparasitic Activities (e.g., Antitoxoplasmosis)

The this compound scaffold is a valuable pharmacophore for developing agents against protozoan and parasitic infections. mdpi.comfrontiersin.org

Antitoxoplasmosis Activity: Toxoplasma gondii, the causative agent of toxoplasmosis, infects a large portion of the global population. nih.govfrontiersin.org Current therapies have limitations, necessitating the development of new drugs. nih.govfrontiersin.org Thiazolidinone derivatives have emerged as a promising alternative. frontiersin.orgresearchgate.net Studies have shown that certain thiazolidinone derivatives can inhibit the growth of T. gondii at low micromolar concentrations, proving to be more effective than some standard treatments in vitro. frontiersin.org For example, some derivatives achieved 50% inhibition of parasite growth at concentrations between 12.5–30 µg/mL. frontiersin.org These compounds can cause a decrease in the number of infected cells and the mean number of tachyzoites, the rapidly multiplying stage of the parasite. researchgate.net

Anti-Trypanosoma cruzi Activity: Research has also demonstrated the efficacy of thiazolidinone analogues against Trypanosoma cruzi, the parasite responsible for Chagas disease. A study on a series of newly designed anti-T. cruzi thiazolidinones identified compounds that reduced the proliferation of the epimastigote form and were toxic to the trypomastigote form at concentrations below 10 µM, without significant toxicity to host cells. nih.gov One of the most potent compounds was able to reduce the parasite burden in vitro and blood parasitemia in mice, with a potency similar to the standard drug benznidazole. nih.gov The mechanism of action appears to involve the induction of necrotic parasite death. nih.gov

Neuroprotective Properties

Emerging research suggests that this compound derivatives possess neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases like Alzheimer's disease. orientjchem.orgnih.gov Their mechanisms of action are multifaceted and include reducing neuroinflammation and oxidative stress. tandfonline.com

Thiazolidine (B150603) derivatives have been shown to mediate anti-inflammatory effects by inhibiting pathways such as NF-κB. tandfonline.com Molecular docking studies have indicated that these compounds can interact with several targets involved in neuroinflammation, including NF-κB, NLRP3, and COX-2. tandfonline.com By downregulating the overexpression of proinflammatory cytokines, these compounds can reduce neuronal damage. tandfonline.com

In a scopolamine-induced animal model of Alzheimer's disease, certain thiazolidine-2,4-dione derivatives demonstrated neuroprotective effects. nih.gov Specifically, compounds with a meta-hydroxy group or a para-methoxy group on the benzylidene moiety were shown to alleviate cognitive decline. nih.gov These findings suggest that this compound analogues could be a valuable starting point for the development of new anti-Alzheimer's agents. nih.gov

Other Noteworthy Biological Activities

The this compound scaffold is a recognized pharmacophore in the development of anticonvulsant agents. Its structural similarity to established anticonvulsants like phenytoin (B1677684) and the presence of the thiazolidinone moiety in drugs like ralitoline (B1678787) have spurred research into its derivatives for antiepileptic properties. researchgate.netsaspublishers.com

A series of 2-(substituted-imino)thiazolidin-4-ones were synthesized and evaluated for their anticonvulsant effects using the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (sc-PTZ) models. researchgate.net Among these, 2-(4-(pentyloxy)phenylimino)thiazolidin-4-one emerged as a particularly potent compound, with ED50 values of 18.5 mg/kg in the MES test and 15.3 mg/kg in the sc-PTZ test. researchgate.net This compound demonstrated a higher safety profile than the reference drug carbamazepine. researchgate.net

Further research into thiazole-bearing hybrids of 2-imino-4-thiazolidinone and 2,4-dioxothiazolidine-5-carboxylic acid has identified several compounds with significant anticonvulsant activity in both pentylenetetrazole-induced seizure and MES tests. mdpi.com Notably, compounds 5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one, 2-[2,4-dioxo-5-(thiazol-2-ylcarbamoylmethyl)-thiazolidin-3-yl]-N-(2-trifluoromethylphenyl)acetamide, and (2,4-dioxo-5-(thiazol-2-ylcarbamoylmethylene)-thiazolidin-3-yl)acetic acid ethyl ester showed excellent activity in both models. mdpi.com

The synthesis of N-[2-(4-substituted phenyl)-4-oxo-1,3-thiazolidine-3-yl]-2-(naphthalene-2-yloxy)acetamide derivatives also yielded compounds with significant anticonvulsant properties. saspublishers.com When tested against MES-induced seizures, several derivatives provided substantial protection, with some showing up to 95.85% protection. saspublishers.com Additionally, a series of substituted 5-ethylidene-2-(phenylimino) thiazolidin-4-ones were prepared and showed potential anticonvulsant activity against electroconvulsometer-induced convulsions. jocpr.com Other studies have also confirmed the anticonvulsant potential of various thiazolidinone derivatives derived from starting materials like thiourea (B124793) and furochromones. researchgate.netsphinxsai.comnih.gov

Table 1: Anticonvulsant Activity of Selected this compound Analogues

Compound Name Test Model Activity (ED50) Source
2-(4-(pentyloxy)phenylimino)thiazolidin-4-one MES 18.5 mg/kg researchgate.net
2-(4-(pentyloxy)phenylimino)thiazolidin-4-one sc-PTZ 15.3 mg/kg researchgate.net
5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one PTZ & MES Excellent Activity mdpi.com
N-[2-(4-nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]-2-(naphthalene-2-yloxy)acetamide MES 95.85% Protection saspublishers.com

The emergence of multidrug-resistant tuberculosis has necessitated the search for new therapeutic agents, and this compound analogues have shown considerable promise. mdpi.com A variety of derivatives have been synthesized and tested against Mycobacterium tuberculosis, demonstrating a broad range of activities. mdpi.comresearchgate.net

A series of 2-Aryl-N-(3,4,5-trihydroxy benzamido)-4-thiazolidinone derivatives were evaluated against Mycobacterium tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA) method. researchgate.net The results indicated that one of the compounds exhibited promising antitubercular activity. researchgate.net Further studies on 2,3,5-trisubstituted 2-iminothiazolidin-4-one derivatives revealed that the majority of the compounds displayed excellent activity, with Minimum Inhibitory Concentration (MIC) values of 1.6 µg/mL, comparable to the reference drug isoniazid. mdpi.com

The antitubercular potential of thiazolidinone derivatives has been explored through various structural modifications. For instance, hybrids of 2-amino-4-methylthiazole (B167648) with a 5-arylidene thiazolidinone moiety were synthesized and screened for their activity. nih.gov One 5-acetyl analog, in particular, showed a potent MIC of 0.78 μg/ml. nih.gov Similarly, a series of 2-(substituted phenyl)-3-[{4-(1-naphthyl)-1, 3-thiazol-2-yl}. amino]-5-methyl-1, 3-thiazolidin-4-ones were synthesized, with two compounds exhibiting significant antitubercular activity comparable to the standard drug Rifampicin. researchgate.net

Other research has also highlighted the potential of this class of compounds. Novel thiazolidinones synthesized by cyclocondensation of various Schiff bases with thioglycollic acid were evaluated, and two compounds showed higher antitubercular activity than the standards pyrazinamide (B1679903) and streptomycin. bioline.org.brajol.info Thiazolidine-2,4-dione (TZD)-based hybrids have also been investigated, with some compounds showing high antimycobacterial activity with MICs as low as 0.078-0.283 µM and demonstrating a synergistic effect with first-line anti-TB drugs. nih.gov

Table 2: Antitubercular Activity of Selected this compound Analogues against M. tuberculosis H37Rv

Compound Series Most Active Compound(s) MIC (µg/mL) Source
2,3,5-trisubstituted 2-iminothiazolidin-4-ones Majority of compounds 1.6 mdpi.com
2-phenylindol-3-ylthiazolidin-4-one derivatives Derivative 29d 1.5 mdpi.com
2-amino-4-methylthiazole-thiazolidinone hybrids 5-acetyl analog 6c 0.78 nih.gov
2-amino-4-methylthiazole-thiazolidinone hybrids 5-ethyl carboxylate derivative 6k 1.56 nih.gov
Thiazolidinones from Schiff bases Compounds 4f and 4i Better than pyrazinamide & streptomycin bioline.org.brajol.info
2-(substituted phenyl)-3-[{4-(1-naphthyl)-1, 3-thiazol-2-yl}. amino]-5-methyl-1, 3-thiazolidin-4-ones TM1 and TM6 Significant activity researchgate.net

Analogues of this compound have been investigated for their antioxidant properties, with many derivatives showing potential as radical scavengers. The antioxidant capacity is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. mdpi.compensoft.net

A study focused on 2-(substituted phenyl)thiazolidine-4-carboxamide derivatives revealed their potential as antioxidants. mdpi.com One particular derivative showed the maximum antioxidant activity in a DPPH assay with an IC50 value of 18.17 µg/mL, which was compared to the standard ascorbic acid (IC50 = 7.83 ± 0.5 µg/mL). mdpi.com The presence of electron-donating groups, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH3), on the arylidene ring at position-5 has been shown to increase antioxidant activity. bohrium.com

Research into 4-iminothiazolidine-2-one derivatives also demonstrated their efficacy as antioxidants. pensoft.net When tested for their scavenging effect on DPPH radicals, some of the synthesized compounds were found to be more potent than existing antioxidants. pensoft.net Similarly, a series of ten 2,5-disubstituted-4-thiazolidinone derivatives were synthesized and showed good to moderate antioxidant effects, with two compounds exhibiting the maximum scavenging activity. bohrium.comtandfonline.com

Further studies have confirmed the antioxidant potential of this heterocyclic scaffold. It has been noted that a phenolic hydroxyl group is an essential structural element for antioxidant activity in certain thiazolidinone derivatives. acs.orgnih.gov The antioxidant activity of thiazole and thiazolidinone derivatives with phenolic fragments has been demonstrated to exceed that of the standard antioxidant 4-methyl-2,6-di-tert-butylphenol in some cases. mdpi.com

Table 3: Antioxidant Activity of Selected this compound Analogues

Compound Series Assay Method Most Active Compound(s) IC50 Value Source
2-(substituted phenyl)thiazolidine-4-carboxamide derivatives DPPH Compound 3d 18.17 µg/mL mdpi.com
2,5-disubstituted-4-thiazolidinone derivatives DPPH FP7 and FP10 Good to moderate activity bohrium.comtandfonline.com
4-iminothiazolidine-2-one derivatives DPPH Not specified More potent than some existing antioxidants pensoft.net

Molecular Mechanisms of Action and Target Identification

Interaction with Molecular Targets

The "wonder nucleus" of 2-thiazolidinone serves as a scaffold for the synthesis of derivatives that can interact with numerous biological targets, including enzymes, receptors, transcription factors, and nucleic acids. researchgate.net This versatility is a key reason for the broad range of biological activities observed with this class of compounds. orientjchem.org

Enzymes

This compound derivatives have been shown to inhibit a wide array of enzymes, contributing to their therapeutic potential.

Cyclooxygenase (COX): Certain 5-(indol-3-yl)thiazolidinone and 5-arylidene-4-thiazolidinone derivatives have been identified as inhibitors of COX-2. benthamdirect.comnih.gov Molecular docking studies suggest that these compounds can fit into the active site of the COX-2 enzyme, with some exhibiting a high preference for COX-2 over COX-1. benthamdirect.comfabad.org.trnih.gov For instance, some N-substituted 5-(oxoindolinyl)-2-thioxo-thiazolidinone derivatives displayed significant COX-2 inhibitory activity, with IC50 values comparable or even better than the reference drug, celecoxib. benthamdirect.comresearchgate.net

Thrombin: Some 2-azetidinone derivatives, which share structural similarities with thiazolidinones, have been found to act as thrombin inhibitors. researchgate.netpsu.edu Additionally, certain hybrid molecules containing the this compound fragment have shown the ability to inhibit both coagulation factors Xa and XIa, and in some cases, thrombin as well. mdpi.com

Kinases: Derivatives of 2-imino-4-thiazolidinone have been reported as kinase inhibitors. researchgate.net Specifically, certain thiazole (B1198619) and thiazolidinone derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and HER-2 kinases. researchgate.nettandfonline.comnih.govnih.gov For example, one 2-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)thiazol-4(5H)-one derivative showed potent inhibitory activity against both EGFR and HER-2. researchgate.net Some thiazole-containing compounds have also been identified as selective protein kinase inhibitors. tandfonline.com

DNA Topoisomerases: Thiazolidinone derivatives can interfere with the function of DNA topoisomerases. researchgate.net Some thiazacridine and imidazacridine derivatives have demonstrated inhibitory activity against human topoisomerase I. mdpi.com Furthermore, thiazolidine-2,4-dione-trimethoxybenzene-thiazole hybrids have been identified as inhibitors of both human topoisomerases I and II. mdpi.com The inhibition of these enzymes, which are crucial for DNA replication and transcription, can lead to anticancer effects. mdpi.commdpi.comnih.gov Docking studies have suggested that some derivatives can bind to the active sites of topoisomerase II DNA gyrase. nih.gov

Lactate Dehydrogenase (LDH): While specific studies on this compound and LDH are limited, the broad enzymatic inhibitory profile of this class of compounds suggests potential interactions that warrant further investigation.

Enoyl-ACP Reductase (InhA): Rhodanine (B49660) (2-thioxothiazolidin-4-one) derivatives have been identified as inhibitors of the enoyl-acyl carrier protein reductase (ENR) from Plasmodium falciparum and Mycobacterium tuberculosis (InhA). researchgate.netnih.govresearchgate.net The inhibition of this enzyme, which is essential for fatty acid synthesis in these pathogens, makes it a promising target for antimalarial and antitubercular drugs. researchgate.netresearcher.lifetandfonline.com Molecular docking studies have helped to understand the binding modes of these inhibitors within the active site of the enzyme. nih.govresearchgate.net

Cruzain: Thiazolidinone derivatives have shown promise as inhibitors of cruzain, the major cysteine protease of Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govmdpi.comresearchgate.net The thiazole core is considered a bioisostere of the active thiosemicarbazone pharmacophore that inhibits this essential enzyme. researchgate.netmdpi.com Several studies have reported on 4-thiazolidinone (B1220212) derivatives as potent trypanocidal agents through the inhibition of cruzain. mdpi.comresearchgate.net

Here is an interactive data table summarizing the enzymatic inhibition by this compound derivatives:

Enzyme Target Derivative Class Key Findings Reference(s)
COX-2 5-(Indol-3-yl)thiazolidinones Potent and selective inhibition. benthamdirect.comresearchgate.net
Thrombin 2-Azetidinones, Thiazolidinone hybrids Inhibition of thrombin and other coagulation factors. researchgate.netpsu.edumdpi.com
Kinases (EGFR, HER-2) 2-Imino-4-thiazolidinones, Thiazole derivatives Significant inhibitory activity against EGFR and HER-2. researchgate.netresearchgate.nettandfonline.com
DNA Topoisomerases Thiazacridines, Thiazolidine-2,4-diones Inhibition of human topoisomerases I and II. researchgate.netmdpi.commdpi.com
Enoyl-ACP Reductase (InhA) Rhodanine derivatives Potent inhibition of pathogen-specific ENR. researchgate.netnih.govresearchgate.net
Cruzain 4-Thiazolidinones Inhibition of the essential T. cruzi cysteine protease. nih.govmdpi.comresearchgate.net

Receptors

This compound derivatives also exert their effects by modulating the activity of cellular receptors.

Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ): Thiazolidinediones (TZDs), a well-known class of 2,4-thiazolidinedione (B21345) derivatives, are agonists of PPAR-γ. researchgate.net This nuclear receptor plays a crucial role in regulating glucose and lipid metabolism, and its activation by TZDs improves insulin (B600854) sensitivity, making them effective in the treatment of type 2 diabetes. orientjchem.org

Epidermal Growth Factor Receptor (EGFR): As mentioned in the enzyme section, thiazolidinone derivatives have been designed and evaluated as EGFR inhibitors. researchgate.netnih.gov Some quinoline-based thiazolidinone derivatives have shown potent cytotoxic and apoptosis-inducing effects through the inhibition of EGFR. nih.gov Docking studies have been used to model the binding of these compounds to the EGFR active site. researchgate.netresearchgate.netrsc.org One study reported a thiazolidinone derivative with potent dual inhibitory activity against EGFR and BRAFV600E. researchgate.net

Transcription Factors

The modulation of transcription factors is another mechanism through which this compound derivatives can influence cellular processes.

Nuclear Factor-kappa B (NF-κB): Some thiazolidinone derivatives have been shown to achieve their anticancer effects through the regulation of signaling pathways involving NF-κB. orientjchem.org By inhibiting this transcription factor, which is involved in inflammation and cell survival, these compounds can induce apoptosis in cancer cells.

DNA and Nucleic Acid Interactions

Certain this compound derivatives can directly interact with DNA and other nucleic acids, interfering with fundamental cellular processes.

DNA Binding and Intercalation: Some thiazolidinones can bind to DNA, which can disrupt DNA replication and transcription, leading to anticancer properties. orientjchem.orgresearchgate.net Studies on imidazole-linked thiazolidinone derivatives have shown that they can bind to the minor groove of DNA. nih.govresearchgate.net The binding affinity of these compounds to DNA has been quantified, and molecular docking simulations have provided insights into the binding modes, suggesting that van der Waals forces, hydrogen bonding, and hydrophobic interactions are important for the complex formation. nih.govresearchgate.net Some thiazacridine and imidazacridine derivatives have also been shown to interact with DNA through intercalation or external binding. mdpi.com Novel indole-thiazole and indole-thiazolidinone derivatives have also been reported to interact with DNA primarily via groove binding. researchgate.net

Ligand-Target Binding Complex Formation

The formation of a stable complex between a this compound derivative (the ligand) and its biological target is a prerequisite for its pharmacological activity. The annealing of the thiazole and thiopyran cycles in fused heterosystems, such as thiopyrano[2,3-d]thiazoles, is thought to create a "centers conservative" ligand-target binding complex, which may contribute to selectivity. dntb.gov.uanih.govump.edu.pl Molecular docking studies have been instrumental in visualizing the binding interactions of thiazolidinone derivatives within the active sites of their target proteins. fabad.org.tracs.org These studies reveal that interactions such as hydrogen bonds and hydrophobic interactions are crucial for the stability of the enzyme-inhibitor complex. acs.org

Selectivity for Specific Biotargets

The ability of a drug to selectively bind to its intended target is crucial for minimizing off-target effects. For this compound derivatives, selectivity can be influenced by the nature and position of substituents on the thiazolidinone ring. ump.edu.pl For example, some 5-arylidene-4-thioxo-2-thiazolidinone derivatives have been identified as selective COX-2 inhibitors through in silico screening and molecular docking studies. fabad.org.tr The fusion of the thiazolidinone ring with other heterocyclic systems, as seen in thiopyrano[2,3-d]thiazoles, can also enhance selectivity for specific biotargets. dntb.gov.uanih.govump.edu.pl While some 5-ene-4-thiazolidinones have been flagged as potential pan-assay interference compounds (PAINS) due to their reactivity as Michael acceptors, which can lead to a lack of selectivity, strategic modifications to the core structure can improve their target specificity. ump.edu.pl

Computational and Theoretical Studies of 2 Thiazolidinone

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a 2-thiazolidinone derivative, might interact with the active site of a protein.

Molecular docking studies have been instrumental in elucidating the interactions between this compound-containing compounds and the active sites of various enzymes. The this compound scaffold often plays a crucial role in anchoring the ligand within the enzyme's binding pocket through various non-covalent interactions.

For instance, in studies of imidazotriazole-based thiazolidinone derivatives as inhibitors of acetylcholinesterase and butyrylcholinesterase, the thiazolidinone ring was found to form strong hydrogen bonds, contributing significantly to the binding between the ligand and the enzyme's active site. nih.gov Similarly, in the design of anti-inflammatory agents, the thiazolidinone moiety in thiazole-derived chalcone (B49325) derivatives has been observed to form pi-alkyl interactions, which help to stabilize the ligand-enzyme complex. tandfonline.com The carbonyl group of the thiazolidinone ring is frequently involved in hydrogen bonding with amino acid residues in the active site, further enhancing the binding affinity. tandfonline.com

Docking studies of thiazolidinone derivatives with cyclooxygenase (COX) and lipoxygenase (LOX) enzymes have also highlighted the importance of the thiazolidinone core. These studies help in understanding the structural features required for dual inhibition of these enzymes. ijsra.net For example, the binding modes of 2-(thiazole-2-ylamino)-5-phenylidene-4-thiazolidinone derivatives with COX-1 and COX-2 have been proposed based on docking studies, revealing key interactions that drive their inhibitory activity. nih.gov

Furthermore, in the context of carbonic anhydrase inhibition, the thiazolidinone fragment has been shown to play an important role in the binding of molecules to the active site of human carbonic anhydrase IX (hCA IX). mdpi.com Docking studies of thiazolidinone-isatin hybrids have revealed that the thiazolidinone core contributes to the selective inhibition of cancer-related carbonic anhydrases. acs.org

A summary of enzymes and the interacting residues with thiazolidinone derivatives is presented in the table below.

EnzymePDB CodeInteracting Residues with Thiazolidinone MoietyReference
Acetylcholinesterase (AChE)Not SpecifiedGlu233, His201, Tyr62 tandfonline.com
Butyrylcholinesterase (BuChE)Not SpecifiedTrp432, Asp568 tandfonline.com
α-Amylase1B2YNot Specified mdpi.com
α-Glucosidase3W37Not Specified mdpi.com
Cyclooxygenase-2 (COX-2)Not SpecifiedNot Specified nih.gov
Carbonic Anhydrase IX (hCA IX)Not SpecifiedNot Specified mdpi.com
Interleukin-4 receptor alpha (IL-4Rα)Not SpecifiedNot Specified researchgate.net

Molecular docking is a powerful tool for predicting the binding modes of ligands, which is crucial for structure-activity relationship (SAR) studies and the design of more potent inhibitors. By visualizing the predicted binding poses, researchers can understand why certain substitutions on the this compound ring enhance or diminish biological activity.

For example, in a study of thiazolidinone-based benzothiazole (B30560) derivatives as inhibitors of α-amylase and α-glucosidase, molecular docking revealed the binding modalities of the ligand molecules within the active sites of the enzymes. bohrium.com This information helps to explain why certain analogues with specific substitutions show excellent inhibitory activity. bohrium.com Similarly, for thiazolidinone derivatives targeting COX-2, docking studies have been used to understand the binding interactions and guide the design of potent and selective inhibitors. nih.gov

These predictive studies are not limited to enzymes. Molecular docking has been used to investigate the interactions of thiazolidinone derivatives with various receptors, such as the Interleukin-4 receptor alpha (IL-4Rα), to assess their potential as anti-eczema agents. researchgate.net The predicted binding affinity, often expressed as a docking score, can be used to rank potential drug candidates for further experimental testing. nih.govnih.gov

Ligand-Enzyme Active Site Interactions

Quantum Chemical Calculations

Quantum chemical calculations provide a detailed understanding of the electronic structure, reactivity, and spectroscopic properties of molecules. These methods are particularly useful for studying the properties of this compound and its derivatives at the atomic level.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic properties of molecules. nih.gov DFT calculations have been employed to optimize the molecular geometry of this compound derivatives and to calculate various parameters that describe their chemical reactivity. nih.govingentaconnect.com

DFT studies can accurately reproduce the structural parameters of thiazolidinone derivatives, which can be validated by comparison with experimental data from X-ray crystallography. researchgate.netaphrc.orgnih.gov These calculations also provide insights into the vibrational properties of the molecules, which can be compared with experimental FT-IR and Raman spectra. researchgate.net

Furthermore, DFT is used to investigate the distribution of electron density in a molecule, which is crucial for understanding its reactivity and intermolecular interactions. aphrc.org Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can reveal details about charge delocalization and hyperconjugative interactions within the molecule. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. sci-hub.se A smaller energy gap suggests that a molecule is more reactive and has a greater ability to participate in charge transfer interactions. jmchemsci.comtandfonline.com

Quantum chemical calculations, particularly using DFT, have been used to determine the HOMO-LUMO energy gaps for a variety of this compound derivatives. For example, in a study of novel thiazolidinone derivatives containing an indole (B1671886) moiety, the HOMO-LUMO energy gap was calculated to assess the chemical reactivity of the compounds. jmchemsci.comjmchemsci.com A smaller energy gap was associated with a higher susceptibility to polarization and greater softness of the molecule. jmchemsci.comjmchemsci.com

The HOMO and LUMO energies themselves provide information about the electron-donating and electron-accepting abilities of a molecule, respectively. nih.gov These values are used to calculate various global chemical reactivity descriptors, such as electronegativity, chemical hardness, and the electrophilicity index, which further characterize the molecule's reactivity. tandfonline.com

The table below presents the calculated quantum chemical parameters for two thiazolidinone derivatives from a representative study.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Ionization Potential (IP) (eV)Electron Affinity (EA) (eV)Reference
3-(4-fluorophenyl)-2-(1H-indol-3-yl)thiazolidin-4-one-4.92-3.121.84.923.12 jmchemsci.com
3-(4-(dimethylamino)phenyl)-2-(1H-indol-3-yl)thiazolidin-4-one-4.23-3.061.174.233.06 jmchemsci.com

The Molecular Electrostatic Potential (MESP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. ingentaconnect.com MESP maps use a color-coded scheme to visualize the electrostatic potential on the surface of a molecule, where red typically represents regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack). sci-hub.se

MESP analysis of this compound derivatives has been performed to identify the reactive sites and to understand their intermolecular interactions. mdpi.com For instance, in imidazotriazole-based thiazolidinone derivatives, MESP maps have shown that nucleophilic sites are located around the nitrogen atoms of the triazole ring and the carbonyl oxygen of the thiazolidinone moiety due to high charge density. mdpi.com Conversely, the hydrogen atoms attached to nitrogen atoms often represent highly electrophilic regions. mdpi.com

These MESP maps provide a visual representation of the regions of a molecule that are likely to be involved in hydrogen bonding and other electrostatic interactions with a receptor or enzyme active site. tandfonline.com This information is complementary to molecular docking studies and can help to rationalize the observed binding modes and biological activities of this compound derivatives. biointerfaceresearch.com

Global Reactivity Descriptors

Global reactivity descriptors, derived from conceptual density functional theory (DFT), are crucial for predicting the chemical behavior of molecules. These descriptors include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, electron affinity, electronegativity, chemical hardness, and softness. biointerfaceresearch.comrsc.orgresearchgate.net

The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. rsc.org A smaller HOMO-LUMO energy gap generally signifies higher chemical reactivity, greater polarizability, and lower kinetic stability, characterizing the molecule as "soft". researchgate.net Conversely, a larger energy gap indicates higher stability and greater hardness. rsc.org

Studies on various this compound derivatives have utilized DFT calculations to determine these parameters. researchgate.netjmchemsci.com For instance, analysis of certain thiazolidinone derivatives revealed that substituents significantly influence the HOMO-LUMO energy gap. researchgate.net In one study, a derivative with a trifluoromethyl (CF3) substituent exhibited the lowest energy gap, suggesting higher reactivity, while an unsubstituted counterpart had the highest gap. researchgate.net Another investigation into indole-containing thiazolidinones found that a compound with a smaller energy gap (1.17 eV) was softer and more susceptible to polarization compared to one with a larger gap (1.8 eV). jmchemsci.comjmchemsci.com Similarly, a study on 2-imino-4-oxo-1,3-thiazolidine hydrochloride reported a small HOMO-LUMO energy gap of 2.87 eV, indicating high chemical reactivity. researchgate.net

These reactivity descriptors are calculated from the ionization potential (I) and electron affinity (A), which can be correlated with the HOMO and LUMO energies through Koopmans' theorem (I ≈ -E_HOMO and A ≈ -E_LUMO). biointerfaceresearch.com The following equations are then used to determine the global reactivity descriptors: biointerfaceresearch.com

Electronegativity (χ): χ = (I + A) / 2

Chemical Potential (µ): µ = -(I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / η

Electrophilicity Index (ω): ω = µ² / 2η

These computational insights are invaluable for understanding the structure-activity relationships of this compound derivatives and for designing new molecules with specific reactivity profiles. researchgate.net

Table 1: Global Reactivity Descriptors for Selected this compound Derivatives

DerivativeHOMO (eV)LUMO (eV)Energy Gap (eV)Ionization Potential (I)Electron Affinity (A)Chemical Hardness (η)Chemical Softness (S)Electrophilicity Index (ω)Reference
Indole Derivative 1-4.92-3.121.80-3.12--- jmchemsci.com
Indole Derivative 2-4.23-3.061.174.233.06--- jmchemsci.com
2-Imino-4-oxo-1,3-thiazolidine hydrochloride--2.87----- researchgate.net
Thiazole-based chalcone 5-------- tandfonline.com
Thiazole-based chalcone 10-------- tandfonline.com
Pyrazine analog 12--0.01767----- researchgate.net

Pharmacokinetic Predictions and ADME Studies

In silico absorption, distribution, metabolism, and excretion (ADME) studies are critical in the early stages of drug discovery to predict the pharmacokinetic properties of a compound. nih.govresearchgate.net These computational predictions help in identifying candidates with favorable drug-like properties and minimizing the likelihood of late-stage failures due to poor pharmacokinetics. nih.gov Various software and web-based tools, such as Qikprop, SwissADME, and pkCSM, are employed for these predictions. researchgate.nettexilajournal.comnih.govacs.org

For this compound derivatives, numerous in silico ADME studies have been conducted. nih.govnih.gov These studies often evaluate parameters against established guidelines like Lipinski's Rule of Five and Veber's rule to assess oral bioavailability and drug-likeness. texilajournal.comnih.gov For example, a study on a series of 2-thiazolylimino-5-arylidene-4-thiazolidinone derivatives used the Qikprop program to predict their pharmacokinetic properties, which guided the synthesis of more potent analogs. researchgate.net Another investigation of thiazolidin-2,4-dione derivatives revealed that the synthesized compounds were predicted to be drug-like. nih.govdntb.gov.ua

Key ADME parameters evaluated include:

Absorption: Human intestinal absorption (HIA) is a crucial factor. Studies have shown that for some this compound derivatives, the presence of oxygen-containing functionalities can enhance their ability to cross the intestinal lining. rjptonline.org

Distribution: The blood-brain barrier (BBB) permeability is another important parameter. For certain fluorinated this compound derivatives, specific fluorine-containing moieties were predicted to facilitate crossing the BBB. rjptonline.org The volume of distribution (VD) is also a key consideration.

Metabolism: Cytochrome P450 (CYP) enzyme inhibition is often predicted, as it can indicate potential drug-drug interactions.

Excretion: The route and rate of elimination are important for determining dosing regimens.

Lipophilicity: The logarithm of the partition coefficient (log P) is a measure of a compound's lipophilicity. A log P value between 0 and 3 is often considered optimal for good oral bioavailability. texilajournal.com However, some synthesized thiazol-4(5H)-ones exhibited higher log P values, suggesting increased lipophilicity which could affect their solubility and absorption. texilajournal.com

In one study, ADMET analysis of imidazotriazole-based thiazolidinone derivatives indicated that they possessed a favorable toxicological profile. nih.govnih.gov Similarly, in silico ADME/Tox profiles for azine-linked hybrids of 2-indolinone and thiazolidinone predicted good pharmacokinetics, bioavailability, and toxicity profiles. nih.gov

Table 2: Predicted ADME Properties for a Selection of this compound Derivatives

Compound SeriesPrediction ToolKey FindingsReference
2-Thiazolylimino-5-arylidene-4-thiazolidinonesQikpropGuided synthesis of more potent analogs. researchgate.net
Thiazolidin-2,4-dione derivativesIn silico methodsCompounds found to be drug-like. nih.govdntb.gov.ua
Imidazotriazole-based thiazolidinonesADMET analysisFavorable toxicological profile. nih.govnih.gov
Azine linked 2-indolinone and thiazolidinone hybridsSwissADME, pkCSMGood pharmacokinetics, bioavailability, and toxicity profiles. nih.gov
3-Ethyl-5-fluoro-2-phenylimino-thiazolidin-4-onesIn silico ADMEOxygen-containing groups may enhance HIA; fluorine moieties may enhance BBB crossing. rjptonline.org

Toxicity Predictions and In Silico Screening (e.g., PASS)

In silico toxicity prediction is a vital component of modern drug discovery, allowing for the early identification of potentially harmful compounds. researchgate.net Computational tools like PASS (Prediction of Activity Spectra for Substances) and various online platforms such as ProTox are utilized to estimate the toxicity profiles of novel molecules. researchgate.netbenthamdirect.comd-nb.info

The PASS software predicts a wide range of biological activities, including potential toxic effects, based on the structure of a compound. d-nb.info For a series of novel thiazole-thiazolidinone hybrids, PASS prediction was used to assess their antibacterial potential. researchgate.netnih.gov This initial screening helps to prioritize compounds for synthesis and further testing.

Toxicity prediction platforms like ProTox estimate various toxicity endpoints, including acute toxicity (LD50 values), hepatotoxicity, and carcinogenicity. benthamdirect.comd-nb.info In a study of new thiazolidinone derivatives bearing a sulfonamide group, the ProTox 3.0 platform was used to predict their toxicity. d-nb.info The results classified the compounds into different toxicity classes, with some exhibiting low potential for toxicity with high LD50 values. d-nb.info For instance, some compounds were placed in categories IV, V, and VI, with LD50 values ranging from 1000 to 8000 mg/kg, indicating a good safety profile. d-nb.info Another study on thiazole-based thiazolidinones used ToxPredict and ProTox, which revealed that none of the active compounds were found to be toxic. researchgate.netbenthamdirect.comnih.gov

These in silico screening methods are crucial for guiding the design of safer this compound derivatives by flagging potential liabilities early in the research and development process.

Table 3: In Silico Toxicity Predictions for this compound Derivatives

Compound SeriesPrediction Tool(s)Predicted OutcomeReference
Thiazole-thiazolidinone hybridsPASS, ToxPredict, ProToxPotential antibacterial activity, non-toxic. researchgate.netbenthamdirect.comnih.gov
Thiazolidinone-sulfonamide derivativesProTox 3.0Low potential toxicity (LD50 1000-8000 mg/kg). d-nb.info

Conformational Analysis and Molecular Dynamics Simulations

Understanding the three-dimensional structure and dynamic behavior of this compound and its derivatives is essential for elucidating their biological activity. Conformational analysis and molecular dynamics (MD) simulations are powerful computational techniques used to explore the possible shapes a molecule can adopt and its behavior over time. mdpi.comsemanticscholar.org

Conformational analysis of this compound derivatives has often revealed that the thiazolidinone ring typically adopts an envelope conformation, frequently with the sulfur atom as the flap. researchgate.netiucr.orgnih.gov The orientation of substituents on the ring can vary between the solid state and in solution. For a series of 3-cyclohexyl-2-phenyl-1,3-thiazolidin-4-ones, X-ray crystallography showed a preference for a pseudo-axial orientation of the C2-phenyl group in the solid state, while NMR studies in solution indicated a pseudo-equatorial preference. semanticscholar.org Molecular modeling studies using Møller-Plessett second-order perturbation theory (MP2) supported the solution-state conformation as the global minimum. semanticscholar.org

Molecular dynamics simulations provide a deeper understanding of the conformational changes and stability of these molecules, particularly when interacting with biological targets. nih.govtandfonline.com For instance, MD simulations have been used to examine the structural deviations and conformational changes of imidazotriazole-based thiazolidinone derivatives when complexed with enzymes. nih.gov In another study, MD simulations of up to 200 ns were performed to confirm the stable binding of (R)-carvone-thiazolidinone derivatives within the binding site of the PPAR-γ protein. tandfonline.com Similarly, MD simulations have been employed to investigate the stability of thiazolidinone derivatives as potential inhibitors of other proteins, such as CDK2 and p53, revealing that some docked complexes remain stable over the simulation period. nih.govnih.govtandfonline.com These simulations are crucial for validating docking results and understanding the dynamic nature of ligand-receptor interactions.

Analytical Methodologies for 2 Thiazolidinone Characterization

Spectroscopic Techniques

Spectroscopy is a cornerstone for the analysis of 2-thiazolidinone, offering detailed insights into its atomic and molecular structure.

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups within the this compound molecule. The IR spectrum displays characteristic absorption bands that correspond to the vibrational frequencies of specific bonds. For the this compound ring, the most significant absorptions are the N-H stretch and the amide C=O (carbonyl) stretch.

The carbonyl group (C=O) of the thiazolidinone ring typically shows a strong absorption band in the range of 1666-1760 cm⁻¹. chemmethod.comnih.govasianpubs.org For instance, in some derivatives, this peak appears around 1674-1694 cm⁻¹. rjpbcs.comjrespharm.com The N-H group is characterized by a stretching vibration, often appearing around 3185-3280 cm⁻¹. chemmethod.com The C-S-C linkage within the thiazolidinone ring is also identifiable, with absorption bands cited around 718 cm⁻¹. jocpr.comrasayanjournal.co.in

Table 1: Characteristic IR Absorption Bands for this compound Derivatives

Functional GroupAbsorption Range (cm⁻¹)Reference
N-H Stretch3185 - 3280 chemmethod.com
C=O Stretch (Amide)1666 - 1760 chemmethod.comnih.govasianpubs.orgrjpbcs.comjrespharm.com
C-S-C Stretch~718 jocpr.comrasayanjournal.co.in

Note: The exact positions of the peaks can vary depending on the specific substituents attached to the this compound core and the sample preparation method (e.g., KBr disk).

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR: In the proton NMR spectrum of this compound derivatives, the protons on the heterocyclic ring have characteristic chemical shifts. The methylene (B1212753) protons (CH₂) at the C5 position of the thiazolidinone ring typically appear as a singlet or a pair of doublets (if diastereotopic) in the range of δ 3.18-4.25 ppm. chemmethod.comrjpbcs.comjmchemsci.com The proton attached to the nitrogen atom (N-H) gives a signal that can be observed and is exchangeable with D₂O. jrespharm.com

¹³C NMR: The carbon-13 NMR spectrum provides information on each carbon atom in the molecule. For the this compound ring, the carbonyl carbon (C=O) is highly deshielded and appears at a characteristic downfield shift, often in the range of δ 171-172 ppm. rjpbcs.comjrespharm.com The methylene carbon at the C5 position is observed further upfield, typically around δ 35-36 ppm. nih.govjrespharm.com

Table 2: Typical NMR Chemical Shifts (δ in ppm) for the this compound Ring

Atom¹H NMR Shift (ppm)¹³C NMR Shift (ppm)Reference
C2 (C=O)-~171-172 rjpbcs.comjrespharm.com
C5 (-CH₂-)~3.18 - 4.25~35-36 chemmethod.comnih.govrjpbcs.comjrespharm.comjmchemsci.com
N-HVariable, D₂O exchangeable- jrespharm.com

Note: Chemical shifts are dependent on the solvent used and the specific molecular structure.

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pattern, which aids in structural confirmation. jrespharm.com Electron ionization (EI) mass spectrometry reveals common fragmentation pathways for thiazolidinone derivatives. nih.gov The molecular ion peak [M]⁺ is observed, and its mass confirms the molecular formula. sapub.org

Common fragmentation of the thiazolidinone ring involves the loss of a carbon monoxide (CO) molecule. sapub.org Other observed cleavages can include the loss of SCH₂ or other parts of the ring structure, with the specific fragmentation pattern being dependent on the substituents on the ring. nih.govsapub.org Tandem mass spectrometry (MS/MS) can be used to further elucidate the gas-phase decomposition pathways of both the molecular ion and its primary fragment ions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Chromatographic Methods (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard method for the separation, identification, and purification of this compound and its derivatives. nih.gov Reverse-phase (RP) HPLC is commonly employed for analysis. sielc.com

A typical HPLC method might use a C18 column with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and water. sielc.comnih.govresearchgate.net To improve peak shape and resolution, additives like phosphoric acid or formic acid (for mass spectrometry compatibility) may be included in the mobile phase. sielc.com The purity of synthesized thiazolidinone compounds is often assessed by HPLC, with assays confirming purities greater than 94%. thermofisher.com These methods are scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Elemental Analysis

Elemental analysis is a fundamental technique used to confirm the empirical formula of a newly synthesized compound. For this compound derivatives, the weight percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) are determined experimentally. The obtained values are then compared with the theoretically calculated percentages for the proposed structure. A close agreement (typically within ±0.4%) between the found and calculated values provides strong evidence for the compound's elemental composition and supports the assigned structure. jocpr.comrasayanjournal.co.in

Applications Beyond Medicinal Chemistry

Polymer Chemistry and Material Science

The unique structure of the 2-thiazolidinone ring allows for its incorporation into various polymer backbones, imparting specific properties to the resulting materials. Its applications in this domain range from the synthesis of vinyl polymers to the development of advanced materials like covalent adaptable networks and spiro polymers.

N-Vinyl-2-thiazolidinone is a monomer that can be readily polymerized using radical catalysts to form a solid polymer. acs.org Its synthesis has been achieved through two primary routes: the Cope degradation of N-(2-dimethylethylamino)-2-thiazolidinone and the dehydrohalogenation of N-(2-chloroethyl)-2-thiazolidinone. acs.org The resulting poly(N-Vinyl-2-thiazolidinone) is a white solid with a softening point of approximately 275°C. acs.org

Copolymerization studies of N-Vinyl-2-thiazolidinone (M1) with N-vinylpyrrolidone (M2) have been conducted to determine its reactivity ratios. The calculated reactivity ratios were r1 = 0.52 ± 0.10 and r2 = 0.62 ± 0.07. acs.org These values, when applied to the Alfrey-Price equations, provide insight into the resonance and polarity factors of the monomer. acs.org Despite its potential, attempts to hydrolyze the polymer to create poly[N-(2-mercaptoethyl)vinylamine] have been unsuccessful. acs.org

A significant advancement in sustainable polymer chemistry involves the use of this compound for the synthesis of covalent adaptable networks (CANs) without the use of toxic isocyanates. researchgate.netnih.gov This is achieved through a ring-opening reaction of thiazolidin-2-one with a hindered amine, which forms a dynamic hindered urea (B33335) bond (HUB). researchgate.netnih.gov This isocyanate-free pathway allows for subsequent reactions with acrylate (B77674) and epoxide monomers via thiol–Michael and thiol–epoxy click chemistry. researchgate.netnih.gov The resulting CANs demonstrate excellent reprocessability, chemical recyclability, and reusability, which are facilitated by the reversible nature of the HUB under specific catalytic and solvent conditions. researchgate.netnih.gov This approach offers a safer and more environmentally friendly alternative to conventional polyurethane and polyurea synthesis. researchgate.netnih.gov

Spirothiazolidinone polymers represent a unique class of materials with interesting thermal and morphological properties. A series of these polymers has been synthesized through the solution polycondensation of 4,12-dioxa-1,9-dithiadispiro[4.2.4.2]tetradecane-3,11-dione with various aliphatic and aromatic diamines. tandfonline.comaun.edu.egtandfonline.comsciprofiles.comresearchgate.net The resulting polymers have been characterized by spectral and elemental analyses. tandfonline.comaun.edu.egtandfonline.comsciprofiles.comresearchgate.net Thermogravimetric analysis and differential thermal analysis have been employed to investigate their thermal stability. tandfonline.comaun.edu.egtandfonline.comsciprofiles.comresearchgate.net Furthermore, the surface morphology of selected spirothiazolidinone polymers has been studied using scanning electron microscopy. tandfonline.comtandfonline.comsciprofiles.com

Non-Isocyanate Synthesis of Covalent Adaptable Networks

Agrochemical Applications

Derivatives of the thiazolidinone scaffold have shown promise in the field of agrochemicals, particularly as fungicides and herbicides.

Research has demonstrated the fungicidal activity of various 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and their 5-arylidene derivatives against several agricultural fungi. capes.gov.brmdpi.comresearchgate.net Notably, 2-imino-3-(2,4-dichloro-5-fluorophenylthiazol-2-yl)-4-thiazolidinone and 2-imino-3-(2,4-dichlorophenylthiazol-2-yl)-4-thiazolidinone exhibited significant fungicidal effects. capes.gov.brmdpi.comresearchgate.net The introduction of a benzylidene group at the C-5 position, however, was found to decrease the fungicidal activity. mdpi.com In other studies, derivatives of 2,4-dioxo-5-benzylidene-3-thiazolidineacetamide showed moderate to considerable inhibition against fungi like Pyricularia oryzae and Rhizoctonia solani. jst.go.jp Simple structural 1,3-thiazolidine-2-thione derivatives have also displayed strong antifungal activities against various plant pathogens. researchgate.net

In terms of herbicidal activity, certain 3-aryl-thiazolin-2-thione derivatives have shown moderate to good selective activity against Brassica campestris L. researchgate.net Specifically, compounds 4c and 4i in one study demonstrated 75.0% and 82.6% inhibition, respectively, at a concentration of 100 µg/mL. researchgate.net The bioactivity data from some studies suggest that the thiazolidine-4-one ring is a critical component for both the herbicidal and fungicidal activities of these compounds. researchgate.net However, some pyrazoline-thiazolidin-4-one hybrids that were tested showed very low herbicidal activity. bioorganica.com.ua

Corrosion Inhibition

Thiazolidinone derivatives have been extensively investigated as effective corrosion inhibitors for various metals and alloys in acidic environments. x-mol.netresearchgate.netnih.govtandfonline.commdpi.comresearchgate.netmdpi.com These compounds function by adsorbing onto the metal surface, forming a protective layer that impedes the corrosion process. x-mol.netresearchgate.net

Studies on C38 steel in 1 M HCl have shown that a newly synthesized thiazolidinone derivative, 2-((3,5,5-trimethylcyclohex-2-en-1-ylidene)hydrazono)thiazolidinone, can achieve a peak inhibition efficiency of 96.56%. x-mol.net The adsorption of this inhibitor on the steel surface follows the Langmuir adsorption isotherm, indicating a combination of physical and chemical adsorption. x-mol.net Similarly, other thiazolidinone derivatives have demonstrated high inhibition efficiency, exceeding 96%, for mild steel in acidic solutions. researchgate.net These inhibitors are typically classified as mixed-type, meaning they affect both the anodic and cathodic reactions of the corrosion process. x-mol.netnih.gov

The effectiveness of these inhibitors is influenced by their molecular structure, the presence of heteroatoms (like nitrogen and sulfur), and the nature of substituent groups. researchgate.nettandfonline.com For instance, the inhibition efficiency of p-thiazolidinone derivatives on aluminum alloy in phosphoric acid was found to vary based on the substituent on the phenylazo group. tandfonline.comresearchgate.net The adsorption process is often spontaneous and can involve both physisorption and chemisorption mechanisms. nih.gov

Table of Corrosion Inhibition Efficiency for Selected Thiazolidinone Derivatives:

InhibitorMetal/AlloyCorrosive MediumMax. Inhibition Efficiency (%)Reference
2-((3,5,5-trimethylcyclohex-2-en-1-ylidene)hydrazono)thiazolidinoneC38 Steel1 M HCl96.56 x-mol.net
Monoterpenic thiazolidinonesMild SteelAcidic Solution>96 researchgate.net
2-(1,3,4-thiadiazole-2-yl)pyrrolidineMild Steel1.0 M HCl94.6 nih.gov
(Z)-3-allyl-5-(4-methylbenzylidene)thiazolidine-2,4-dione (ATZD)Copper3.5 wt.% NaCl96 mdpi.com
(Z)-5-(4-methylbenzylidene)thiazolidine-2,4-dione (MTZD)Copper3.5 wt.% NaCl90 mdpi.com

Electroplating Industry

The application of this compound and its derivatives in the electroplating industry has been noted, where they can function as "brighteners". rsc.orgnih.gov Brighteners are additives in electroplating baths that influence the formation of the metallic coating, resulting in a brighter, more uniform, and smoother surface finish. Thiazolidine-2,4-dione, in particular, has been reported for this application. rsc.orgnih.gov These compounds can also be utilized as highly sensitive reagents for heavy metals in analytical chemistry. rsc.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-thiazolidinone derivatives, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The most common route involves cyclocondensation of thioureas with α-halo carbonyl compounds (e.g., chloroacetic acid derivatives) under reflux in polar aprotic solvents like DMF or ethanol. Optimization includes adjusting reaction time (6–24 hours), temperature (80–120°C), and catalysts (e.g., acetic acid or piperidine). Purity can be enhanced via recrystallization from ethanol or column chromatography .

Q. How can spectroscopic techniques confirm the structural identity and purity of synthesized this compound compounds?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm the presence of the thiazolidinone ring (e.g., carbonyl resonance at ~170 ppm in 13^13C NMR).
  • IR : Stretching vibrations for C=O (1650–1750 cm1^{-1}) and N–H (3200–3400 cm1^{-1}) validate the core structure.
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+^+) confirm molecular weight. Purity is assessed via HPLC (>95% by area normalization) .

Q. What in vitro assays are routinely used to evaluate the antimicrobial activity of this compound derivatives?

  • Methodological Answer : Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines). Antioxidant activity is measured via DPPH radical scavenging (IC50_{50} values) or FRAP assays .

Advanced Research Questions

Q. How do structural modifications at specific positions of the this compound core influence its inhibitory activity against BRD4 bromodomains?

  • Methodological Answer :

  • Position 3 : Introducing sulfonamide groups enhances binding via hydrogen bonding with conserved asparagine residues in BRD4’s acetyl-lysine pocket.
  • Position 5 : Aryl substitutions improve hydrophobic interactions.
  • Validation : X-ray crystallography and molecular docking (e.g., PDB: 5U0F) guide optimization. Potency is quantified via fluorescence polarization (FP) assays (IC50_{50} ~0.05–0.1 μM) and cellular proliferation assays (GI50_{50} ~0.1–0.3 μM in MV4-11 cells) .

Q. What experimental strategies resolve contradictions between in vitro binding affinity (IC50_{50}) and cellular efficacy (GI50_{50}) in this compound-based BRD4 inhibitors?

  • Methodological Answer :

  • Permeability : Assess via PAMPA or Caco-2 assays; modify logP (e.g., <3) to enhance membrane penetration.
  • Metabolic Stability : Microsomal stability tests (e.g., human liver microsomes) identify labile groups (e.g., ester moieties).
  • Off-Target Effects : Profile selectivity against other bromodomains (e.g., BRD2, BRD3) using AlphaScreen assays .

Q. How does the this compound moiety in Latrunculin A contribute to its actin-binding properties?

  • Methodological Answer : The this compound ring in Latrunculin A stabilizes its macrolide structure, enabling high-affinity binding to G-actin. Biochemical assays include:

  • Actin Polymerization Inhibition : Monitor fluorescence of pyrene-labeled actin (ex/em: 365/407 nm).
  • Cytoskeletal Disruption : Quantify via immunofluorescence microscopy (e.g., phalloidin staining of F-actin in HeLa cells) .

Q. How can researchers address discrepancies in reported biological activity across studies with structurally similar this compound analogs?

  • Methodological Answer :

  • Standardized Protocols : Use CLSI guidelines for antimicrobial assays; ensure identical cell lines (e.g., HT-29 vs. MCF-7).
  • Stereochemical Confirmation : Chiral HPLC or X-ray crystallography to verify stereoisomers.
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify confounding variables (e.g., solvent effects) .

Q. What methodologies establish structure-activity relationships (SAR) for this compound derivatives targeting antimicrobial activity?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with diverse groups (e.g., azo, nitro, halogen) at positions 3 and 5.
  • QSAR Modeling : Use CoMFA or CoMSIA to correlate electronic/steric descriptors (e.g., Hammett σ) with MIC values.
  • Bioisosteric Replacement : Replace sulfur with oxygen (e.g., oxazolidinones) to assess pharmacophore requirements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.